molecular formula C10H10N2O2 B054138 5-Amino-3-(3-methoxyphenyl)isoxazole CAS No. 119162-46-8

5-Amino-3-(3-methoxyphenyl)isoxazole

Katalognummer: B054138
CAS-Nummer: 119162-46-8
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: GFZSBBXGHNWHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(3-methoxyphenyl)isoxazole is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and relatively low cytotoxicity . This structure makes it a valuable building block for developing new therapeutic agents and peptidomimetics. Isoxazole derivatives are extensively investigated for their immunosuppressive properties . Research on similar compounds has demonstrated potent activity in inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α, suggesting a potential mechanism involving the induction of pro-apoptotic pathways . Furthermore, its structural similarity to 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) highlights its potential application in solid-phase peptide synthesis as a non-proteinogenic β-amino acid for creating novel α/β-mixed peptides with enhanced stability and biological activity . The broader isoxazole class shows significant promise in anticancer research , with mechanisms including aromatase inhibition, tubulin inhibition, and induction of apoptosis . This compound serves as a versatile intermediate for multicomponent heterocyclizations and the synthesis of complex molecular architectures under various reaction conditions . Key Features for Researchers: - High Purity : Suitable for sensitive pharmacological and synthetic applications. - Research Value : A key intermediate for exploring new immunomodulatory, anticancer, and anti-inflammatory agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3-methoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSBBXGHNWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405392
Record name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119162-46-8
Record name 3-(3-Methoxyphenyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119162-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Amino-3-(3-methoxyphenyl)isoxazole. This molecule is of significant interest in medicinal chemistry due to the established broad biological activities of the isoxazole scaffold. This document outlines a probable synthetic route, detailed experimental protocols for synthesis and characterization, and predicted analytical data. Furthermore, a potential biological signaling pathway is illustrated to provide context for its application in drug discovery and development.

Core Compound Information

PropertyValue
IUPAC Name 3-(3-methoxyphenyl)-1,2-oxazol-5-amine
Synonyms This compound
CAS Number 119162-46-8
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Predicted Appearance Off-white to pale yellow solid

Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is a one-pot, three-component reaction. This approach is adapted from methodologies reported for structurally similar 5-aminoisoxazole derivatives. The workflow involves the reaction of 3-methoxybenzaldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of hydroxylamine and subsequent intramolecular cyclization to form the isoxazole ring.

Synthesis_Workflow reagents 3-Methoxybenzaldehyde + Malononitrile + Hydroxylamine HCl reaction_mixture Reaction Mixture reagents->reaction_mixture solvent_base Solvent (e.g., Ethanol) Base (e.g., Piperidine) solvent_base->reaction_mixture reflux Reflux reaction_mixture->reflux workup Aqueous Work-up & Extraction reflux->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product 5-Amino-3-(3-methoxyphenyl) isoxazole-4-carbonitrile purification->product hydrolysis Hydrolysis (e.g., H2SO4) product->hydrolysis final_product 5-Amino-3-(3-methoxyphenyl) isoxazole hydrolysis->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound-4-carbonitrile

A synthetic protocol adapted from a one-pot multicomponent synthesis of similar isoxazole derivatives is presented below[1].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanol (50 mL).

  • Addition of Catalyst: Add a catalytic amount of a base, such as piperidine (0.5 mL).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure this compound-4-carbonitrile.

Decarboxylation to this compound

The 4-carbonitrile intermediate can be hydrolyzed and decarboxylated to yield the final product.

  • Hydrolysis: Suspend the this compound-4-carbonitrile in a solution of sulfuric acid (e.g., 70%) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction for the evolution of CO₂ and the dissolution of the starting material.

  • Neutralization and Extraction: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds[2].

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40t, J=8.0 Hz1HAr-H
~7.10-7.20m2HAr-H
~6.95ddd1HAr-H
~5.50s1HH-4 (isoxazole ring)
~4.50 (broad s)br s2H-NH₂ (amino)
3.86s3H-OCH₃ (methoxy)
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173.0C-5 (isoxazole ring)
~162.0C-3 (isoxazole ring)
159.8Ar-C (C-OCH₃)
130.4Ar-CH
~130.0Ar-C (ipso)
118.2Ar-CH
116.0Ar-CH
110.8Ar-CH
~90.0C-4 (isoxazole ring)
55.3-OCH₃ (methoxy)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200MediumN-H stretchPrimary amine (-NH₂)
3100 - 3000MediumC-H stretch (aromatic)Aromatic C-H
2950 - 2850MediumC-H stretch-CH₃ (methoxy)
~1640StrongN-H bend (scissoring)Primary amine (-NH₂)
1600 - 1550MediumC=N stretchIsoxazole ring
1480 - 1420StrongC=C stretchAromatic & Isoxazole ring
1280 - 1200StrongC-O-C stretch (asym)Methoxy group
1100 - 1000StrongC-O-C stretch (sym)Methoxy group
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z RatioIon Species
191.08[M+H]⁺
213.06[M+Na]⁺

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4]. Some derivatives act as modulators of key biological targets such as enzymes and receptors. For instance, certain 5-aminoisoxazole derivatives have been investigated as potential modulators of AMPA receptors, which are crucial for synaptic plasticity in the central nervous system[5]. A potential signaling pathway that could be modulated by such a compound is the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., AMPA-R) ras Ras receptor->ras compound 5-Amino-3- (3-methoxyphenyl)isoxazole compound->receptor Modulation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., CREB) erk->transcription_factors Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Disclaimer

The information provided in this technical guide, particularly the experimental protocols and characterization data, is based on established chemical principles and data from analogous compounds. These should be regarded as predictive and for guidance purposes only. Actual experimental results may vary. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions.

References

A Technical Guide to the Biological Activity of 5-Amino-3-(Aryl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with extensive biological data on the specific molecule 5-Amino-3-(3-methoxyphenyl)isoxazole is limited. Therefore, this guide provides a comprehensive overview of the biological activities of the broader, yet structurally related, class of 5-aminoisoxazole derivatives, with a particular focus on analogues bearing aryl substituents at the 3-position, including those with methoxyphenyl groups. This approach provides valuable insights into the potential activities and mechanisms of the target compound class.

Introduction

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities and therapeutic applications.[1] The isoxazole ring is a key structural motif in numerous approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[2][3] The 5-aminoisoxazole scaffold, in particular, is a versatile building block in the synthesis of novel therapeutic agents.[4][5] Derivatives of 5-aminoisoxazole have demonstrated significant potential across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7][8]

This technical guide summarizes the known biological activities of 5-amino-3-(aryl)isoxazole derivatives, presenting quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to aid researchers in drug discovery and development.

Anticancer Activity

5-Aminoisoxazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][9] The substitution pattern on the aryl ring at the 3-position significantly influences the cytotoxic activity, with methoxy groups often being associated with enhanced potency.[3]

Mechanisms of Action
  • Tubulin Polymerization Inhibition: Certain 3,4-diaryl-5-aminoisoxazoles act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation. By disrupting microtubule dynamics, these compounds lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis.[7]

  • Induction of Apoptosis: A common mechanism for many isoxazole derivatives is the induction of programmed cell death (apoptosis). This can be triggered through the disruption of key signaling pathways and the activation of caspases.[9]

  • Enzyme Inhibition: Isoxazole derivatives can inhibit various enzymes crucial for cancer progression. For instance, some have been shown to inhibit protein kinases or other enzymes involved in cell signaling pathways.[10]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of selected 5-aminoisoxazole derivatives and related analogues against various human cancer cell lines.

Table 1: Cytotoxic Activity of 3,4-Diaryl-5-Aminoisoxazole Derivatives [7]

Compound Cell Line IC₅₀ (µM)
11a A549 (Lung) 1.5
HCT-8 (Colon) 1.2
Bel7402 (Liver) 1.3
BGC-823 (Gastric) 1.6
BS-C-1 (Kidney) 2.1
13a A549 (Lung) 1.6
HCT-8 (Colon) 1.3
Bel7402 (Liver) 1.1
BGC-823 (Gastric) 1.9

| | BS-C-1 (Kidney) | 2.5 |

Table 2: Tubulin Polymerization Inhibitory Activity [7]

Compound IC₅₀ (µM)
11a 1.8
13a 2.1
Colchicine 1.9

| CA-4 (Combretastatin A-4) | 1.6 |

Table 3: Cytotoxic Activity of Isoxazole-Carboxamide Analogues [11]

Compound Cancer Cell Line IC₅₀ (µg/mL)
2d (contains 3,4-dimethoxyphenyl) HeLa (Cervical) 18.62
Hep3B (Liver) ~23
2e (contains 4-methoxyphenyl) Hep3B (Liver) ~23
Doxorubicin HeLa (Cervical) 0.85

| | Hep3B (Liver) | 0.92 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. The medium in the wells is replaced with the medium containing various concentrations of the isoxazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the cell viability against the logarithm of the compound concentration.[12]

Visualization of Anticancer Mechanism

G cluster_cell Cancer Cell Isoxazole Isoxazole Tubulin Tubulin Isoxazole->Tubulin Inhibition Microtubule_Dynamics Microtubule Dynamics Disrupted Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Malformation Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Pathway of tubulin polymerization inhibition by 5-aminoisoxazoles.

Antimicrobial Activity

Several studies have explored the synthesis of 5-aminoisoxazole derivatives as potential antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.[6][13]

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of 5-Amino-3-aryl-isoxazole-4-carbonitriles [6][14]

Compound Microorganism MIC (µg/mL)
4a (3-phenyl) Staphylococcus aureus 62.5
Bacillus subtilis 62.5
Escherichia coli 125
Candida albicans 125
4b (3-(4-chlorophenyl)) Staphylococcus aureus 62.5
Bacillus subtilis 125
Escherichia coli 125
Candida albicans 125
4d (3-(4-methylphenyl)) Staphylococcus aureus 62.5
Bacillus subtilis 62.5
Escherichia coli 125
Candida albicans 125
Ciprofloxacin Staphylococcus aureus 1

| Amphotericin B | Candida albicans | 1 |

Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualization of Antimicrobial Screening Workflow

G A Isoxazole Compound Library B Prepare Serial Dilutions in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate (e.g., 24h at 37°C) D->E F Read Wells for Turbidity E->F G Determine MIC Value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 5-aminoisoxazole have also been investigated for their potential to modulate immune responses and act as anti-inflammatory agents.

Activity Profile

A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides demonstrated significant immunomodulatory effects. The compounds were generally non-toxic and showed dose-dependent suppression of phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC). They also exhibited inhibitory effects on the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated whole blood cultures.[8]

Quantitative Immunomodulatory Activity Data

Table 5: Effect of Compound M05 on TNF-α Production and PBMC Proliferation [8]

Assay Concentration (µg/mL) % Inhibition
TNF-α Production 1 25
10 40
100 75
PHA-induced PBMC Proliferation 1 20
10 60

| | 100 | 95 |

Compound M05: 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[8]

  • Blood Collection: Collect heparinized whole blood from healthy human donors.

  • Compound Treatment: Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the whole blood cultures.

  • Stimulation: Stimulate the cultures with lipopolysaccharide (LPS) (e.g., from E. coli, final concentration 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

  • Incubation: Incubate the cultures for 24 hours at 37°C.

  • Plasma Collection: After incubation, centrifuge the samples to separate the plasma.

  • ELISA: Measure the concentration of TNF-α in the plasma samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

Visualization of Anti-inflammatory Action

G LPS LPS (Stimulus) Macrophage Macrophage / Monocyte LPS->Macrophage Signaling Intracellular Signaling (e.g., NF-κB pathway) Macrophage->Signaling TNF TNF-α Production Signaling->TNF Inflammation Inflammation TNF->Inflammation Isoxazole 5-Aminoisoxazole Derivative Isoxazole->Signaling Inhibition

Caption: Inhibition of LPS-induced TNF-α production by 5-aminoisoxazoles.

Conclusion

The 5-aminoisoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. As anticancer agents, they can induce cytotoxicity through mechanisms like tubulin polymerization inhibition. In the antimicrobial realm, they show promise against both bacterial and fungal pathogens. Furthermore, their ability to modulate cytokine production highlights their potential as anti-inflammatory and immunomodulatory agents.

While data on the specific this compound core is not yet widely published, the extensive research on structurally similar analogues provides a strong foundation and rationale for its investigation. Future work should focus on the targeted synthesis and comprehensive biological evaluation of this and related derivatives to fully elucidate their therapeutic potential. The detailed protocols and summarized data in this guide offer a valuable resource for researchers aiming to advance the field of isoxazole-based drug discovery.

References

Spectroscopic Analysis of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-3-(3-methoxyphenyl)isoxazole. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on the analysis of structurally related molecules. Detailed experimental protocols for acquiring this spectroscopic data are also presented, along with a visual representation of the analytical workflow.

Core Compound Information

PropertyValue
IUPAC Name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Synonyms This compound
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30t1HAr-H
~7.10-7.20m2HAr-H
~6.85dd1HAr-H
~5.50s (broad)2H-NH₂ (amino)
~5.40s1HH4 (isoxazole ring)
~3.85s3H-OCH₃ (methoxy)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172.0C5 (isoxazole ring)
~162.5C3 (isoxazole ring)
~160.0C-OCH₃ (aromatic)
~130.0C-H (aromatic)
~129.5C (aromatic, isoxazole-substituted)
~117.0C-H (aromatic)
~114.0C-H (aromatic)
~110.0C-H (aromatic)
~90.0C4 (isoxazole ring)
~55.5-OCH₃ (methoxy)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200MediumN-H stretchPrimary amine (-NH₂)
3100 - 3000MediumC-H stretchAromatic & Isoxazole
2950 - 2850MediumC-H stretch-CH₃ (methoxy)
~1640StrongN-H bendPrimary amine (-NH₂)
1600 - 1550Medium-StrongC=N stretchIsoxazole ring
1580, 1480Medium-StrongC=C stretchAromatic ring
1250 - 1200StrongC-O-C stretch (asymmetric)Methoxy group
1050 - 1000StrongC-O-C stretch (symmetric)Methoxy group
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z RatioIon Species
191.08[M+H]⁺
213.06[M+Na]⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source.

    • Operate the ESI source in positive ion mode to detect the protonated molecule ([M+H]⁺).

    • Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

  • Data Analysis : Identify the molecular ion peak and any other significant fragment ions to confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation & Reporting Sample Compound Synthesis & Purification Prep Sample Preparation Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis Prep->IR MS Mass Spectrometry Prep->MS Data Data Processing & Analysis NMR->Data IR->Data MS->Data Structure Structure Elucidation & Verification Data->Structure Report Technical Report & Data Summary Structure->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation, the synthesis and subsequent experimental analysis of the compound are essential.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Amino-3-(3-methoxyphenyl)isoxazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on established principles for structurally similar isoxazole derivatives and outlines detailed experimental protocols for determining its physicochemical properties.

Core Concepts: Solubility and Stability of Isoxazole Derivatives

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds utilized in medicinal chemistry for their diverse biological activities.[1] However, like many small molecules, their efficacy can be limited by their physicochemical properties, particularly aqueous solubility and chemical stability.

A significant challenge often encountered with isoxazole derivatives is their potential for poor aqueous solubility, which can hinder preclinical development and lead to inaccurate experimental results in biological assays.[2] Factors influencing solubility include the crystalline structure, molecular weight, and the presence of functional groups that can participate in hydrogen bonding. For this compound, the amino group may enhance solubility in acidic aqueous media through protonation, while the methoxyphenyl group contributes to its lipophilicity.

The stability of the isoxazole ring can be influenced by pH, temperature, and light. Some isoxazole-containing compounds have shown susceptibility to degradation under certain conditions, such as microwave irradiation during synthesis.[3] Therefore, a thorough understanding and characterization of the solubility and stability profile of this compound are critical for its advancement as a potential therapeutic agent.

Anticipated Solubility Profile

Table 1: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data to be determinedEquilibrium Solubility
Phosphate Buffered Saline (pH 7.4)25Data to be determinedEquilibrium Solubility
0.1 N HCl (pH 1.2)25Data to be determinedEquilibrium Solubility
Dimethyl Sulfoxide (DMSO)25Data to be determinedEquilibrium Solubility
Ethanol25Data to be determinedEquilibrium Solubility
Methanol25Data to be determinedEquilibrium Solubility
Acetonitrile25Data to be determinedEquilibrium Solubility

Stability Profile and Degradation Pathways

The stability of this compound needs to be systematically evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life. Forced degradation studies are essential for this purpose.

Table 2: Template for Forced Degradation Study of this compound

ConditionTime Points% DegradationMajor Degradants
Acid Hydrolysis (e.g., 0.1 N HCl, 60°C)0, 2, 4, 8, 24 hoursData to be determinedData to be determined
Base Hydrolysis (e.g., 0.1 N NaOH, 60°C)0, 2, 4, 8, 24 hoursData to be determinedData to be determined
Oxidation (e.g., 3% H₂O₂, RT)0, 2, 4, 8, 24 hoursData to be determinedData to be determined
Thermal (e.g., 80°C)1, 3, 7, 14 daysData to be determinedData to be determined
Photostability (ICH Q1B)TBDData to be determinedData to be determined

Experimental Protocols

This protocol is adapted from standard guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).[4][5][6]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[4] Preliminary experiments may be needed to determine the time to reach equilibrium.[5]

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • The final pH of the aqueous samples should be measured and reported.[6]

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of the compound.

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix the compound solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N). Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the compound solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N). Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze samples at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a PDA or MS detector to help identify and characterize the degradants.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent shake Shake/Agitate at Constant Temperature (e.g., 24-48h) prep_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze result result analyze->result Determine Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-PDA/MS sampling->hplc end Identify Degradants & Determine Degradation Rate hplc->end

Caption: Workflow for Forced Degradation Study.

References

discovery and history of isoxazole-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, History, and Application of Isoxazole-Based Compounds in Drug Development

Introduction

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a pivotal scaffold in the landscape of medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. This versatile core is found in a multitude of clinically successful drugs, demonstrating a remarkable breadth of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4][10][9][11][12] From the early sulfa drugs to modern targeted therapies, the history of isoxazole is intrinsically linked to major advancements in pharmaceutical science.[2][13][14][15][16]

This technical guide provides a comprehensive overview of the discovery and historical development of isoxazole-based compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into synthetic methodologies, key pharmacological milestones, and the structure-activity relationships that govern the therapeutic potential of this remarkable heterocycle.

Historical Perspective and Key Discoveries

The journey of isoxazole in chemistry began in the early 20th century. The first synthesis of the isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[7] However, its profound impact on medicine would not be realized for several more decades.

A significant breakthrough came with the advent of sulfonamide antibiotics . The incorporation of an isoxazole ring led to the development of Sulfamethoxazole and Sulfisoxazole . These drugs function by inhibiting dihydropteroate synthetase, a key enzyme in the bacterial folate synthesis pathway, thereby halting bacterial growth. Sulfamethoxazole, often in combination with trimethoprim, remains a crucial tool for treating urinary tract infections and other bacterial diseases.[16]

Another major milestone was the development of penicillinase-resistant penicillins in the mid-20th century. The emergence of bacteria capable of producing β-lactamase enzymes, which inactivate traditional penicillins, posed a significant clinical challenge. Chemists discovered that attaching a bulky 3,5-disubstituted isoxazole ring to the penicillin core could sterically hinder these enzymes. This discovery led to the creation of a vital class of antibiotics, including Cloxacillin , Dicloxacillin , and Oxacillin , which are still used to treat infections caused by penicillin-resistant Staphylococcus aureus.[2][15]

In the late 20th century, the isoxazole scaffold proved instrumental in the development of selective cyclooxygenase-2 (COX-2) inhibitors . The discovery that two COX isoforms existed—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (induced during inflammation)—opened the door for designing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Valdecoxib and its prodrug Parecoxib feature a central isoxazole ring critical for their selective inhibition of the COX-2 enzyme.[3][15][17]

Other notable drugs underscore the versatility of the isoxazole core. Leflunomide , an immunomodulatory drug used to treat rheumatoid arthritis, undergoes in vivo ring-opening to its active metabolite, which inhibits pyrimidine synthesis in lymphocytes.[3][15][16] Danazol , a synthetic steroid with an isoxazole ring fused to its A-ring, has been used to treat endometriosis.[14][15]

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the isoxazole ring is a well-established field in organic chemistry, with a variety of reliable synthetic routes.

Classical Synthetic Methods
  • 1,3-Dipolar Cycloaddition: This is arguably the most common and versatile method for synthesizing isoxazoles. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The regioselectivity of the reaction can be controlled by the electronic nature of the substituents on both components.[3][7][18]

  • Condensation Reactions: Another fundamental approach involves the condensation of hydroxylamine (or its salts) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. This method provides a straightforward route to various substituted isoxazoles.[11][14]

Modern Synthetic Approaches

Recent years have seen the development of more efficient, sustainable, and diverse methods for isoxazole synthesis.[1][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical cycloaddition and condensation reactions.[19]

  • Multi-Component Reactions (MCRs): One-pot MCRs that bring together three or more reactants to form the isoxazole ring offer high efficiency and atom economy.[19]

  • Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), solvent-free conditions, and recyclable catalysts aligns with the principles of sustainable chemistry.[1][19]

  • Transition Metal Catalysis: Copper-catalyzed methods, among others, have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7]

Quantitative Data on Biological Activity

The following tables summarize key data for prominent FDA-approved and experimental isoxazole-containing compounds, highlighting their therapeutic areas and biological potency.

Table 1: Selected FDA-Approved Isoxazole-Containing Drugs

Drug Name Chemical Scaffold Therapeutic Class Mechanism of Action
Sulfamethoxazole Sulfonamide-isoxazole Antibiotic Inhibitor of dihydropteroate synthetase[12][16]
Cloxacillin β-lactam-isoxazole Antibiotic Penicillinase-resistant inhibitor of cell wall synthesis[2][15]
Dicloxacillin β-lactam-isoxazole Antibiotic Penicillinase-resistant inhibitor of cell wall synthesis[2][15]
Valdecoxib Diaryl-isoxazole Anti-inflammatory (NSAID) Selective COX-2 inhibitor[3][15][17]
Leflunomide Isoxazole-carboxamide DMARD (Immunosuppressant) Inhibitor of dihydroorotate dehydrogenase[3][15][16]

| Risperidone | Benzisoxazole-piperidine | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist[11][16] |

Table 2: Anticancer Activity of Experimental Isoxazole Compounds

Compound Target/Mechanism Cancer Cell Line IC₅₀ (µM)
NVP-AUY922 [16] HSP90 Inhibitor Multiple Varies (nM range)
Compound 7c [20] Tubulin Polymerization Inhibitor A549 (Lung) 0.41
Compound 7g [20] Tubulin Polymerization Inhibitor MCF-7 (Breast) 0.30
Compound 7l [20] EGFR Tyrosine Kinase Inhibitor MDA-MB-468 (Breast) 1.1
Compound 20c [20] General Antiproliferative MCF-7 (Breast) 0.65

| Compound 26b [21] | General Cytotoxic | A549 (Lung) | 6.1 |

Table 3: Anti-inflammatory Activity of Experimental Isoxazole Compounds

Compound Target/Mechanism Assay Activity/IC₅₀
Mofezolac [3] COX Inhibitor Carrageenan-induced edema Active
Compound 2 [7] Selective COX-2 Inhibitor Analgesic and Anti-inflammatory Most potent in series
Compound 5 [7] General Anti-inflammatory Carrageenan-induced edema Max activity in series

| Compound 36 [21] | T-cell proliferation inhibitor | IL-17F & IFN-γ production | IC₅₀ ≤ 0.01 µM |

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the reaction between an in situ-generated nitrile oxide (from an aldoxime) and a terminal alkyne.

  • Materials: Substituted aldoxime, terminal alkyne, N-Chlorosuccinimide (NCS), pyridine, and a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).

  • Nitrile Oxide Formation: Dissolve the aldoxime (1.0 eq) in CHCl₃. Add a catalytic amount of pyridine followed by the portion-wise addition of NCS (1.1 eq) at 0 °C. Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: To the solution containing the generated hydroximoyl chloride, add the terminal alkyne (1.2 eq). Then, add a base such as triethylamine (Et₃N) (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Substituted Isoxazoles via Condensation

This protocol outlines the synthesis from a chalcone (an α,β-unsaturated ketone) and hydroxylamine hydrochloride.

  • Materials: Substituted chalcone, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (NaOAc) or another base, and a solvent such as ethanol (EtOH).

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 80 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water. A solid precipitate will often form. Collect the solid by filtration, wash thoroughly with water, and dry. If a precipitate does not form, extract the product with a suitable organic solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]

  • Characterization: Characterize the purified isoxazole derivative using melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS).

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in isoxazole drug development.

Diagram 1: General Drug Discovery Workflow

G cluster_0 Synthesis & Design cluster_1 Biological Evaluation cluster_2 Preclinical Development Start Identify Target & Design Scaffold Syn Synthesize Isoxazole Library Start->Syn Puri Purify & Characterize (NMR, MS, HPLC) Syn->Puri Screen In Vitro Screening (IC50, MIC) Puri->Screen SAR SAR Analysis Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Syn Vivo In Vivo Studies (Animal Models) Lead_Opt->Vivo Tox Toxicity & PK/PD Studies Vivo->Tox Candidate Select Candidate Drug Tox->Candidate

Caption: A generalized workflow for the discovery and development of isoxazole-based drug candidates.

Diagram 2: COX-2 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Valdecoxib Valdecoxib (Isoxazole Drug) Valdecoxib->COX2 Inhibition

Caption: Simplified pathway showing the inhibition of the COX-2 enzyme by an isoxazole-based drug.

Diagram 3: Structure-Activity Relationship (SAR) Logic

G cluster_R1 Position 3 Substituent (R1) cluster_R2 Position 5 Substituent (R2) Core Isoxazole Core (Essential for Activity) R1_Aryl Aryl Group (e.g., Phenyl) Core->R1_Aryl R2_EWG Electron Withdrawing Group (e.g., -SO2NH2) -> Increases Potency Core->R2_EWG Activity Biological Activity R1_Aryl->Activity Maintains Binding R1_Alkyl Alkyl Group R2_EWG->Activity Enhances Selectivity R2_EDG Electron Donating Group -> Decreases Potency R2_EDG->Activity Reduces Activity

Caption: A logical diagram illustrating a hypothetical Structure-Activity Relationship (SAR) for isoxazoles.

Conclusion and Future Perspectives

The isoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, transitioning from a simple heterocyclic curiosity to the core of numerous life-saving therapeutics.[1][4][10] Its journey from the early sulfa drugs and penicillins to targeted anti-inflammatory and anticancer agents showcases its remarkable versatility and favorable pharmacological properties.

The future of isoxazole-based drug discovery remains bright.[1][3][4][10] Emerging trends focus on the development of multi-targeted therapies, where a single isoxazole-containing molecule is designed to interact with multiple biological targets, potentially offering enhanced efficacy for complex diseases like cancer and neurodegenerative disorders.[1][3][4] Furthermore, the application of computational chemistry and machine learning is accelerating the design of novel isoxazole derivatives with optimized pharmacokinetic profiles and specific target interactions. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the isoxazole ring is certain to remain a cornerstone of innovation in the quest for new and improved medicines.

References

Uncharted Territory: The Therapeutic Potential of 5-Amino-3-(3-methoxyphenyl)isoxazole Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the broad and varied biological activities exhibited by the isoxazole class of compounds, a comprehensive understanding of the specific therapeutic targets and mechanisms of action for 5-Amino-3-(3-methoxyphenyl)isoxazole remains largely elusive. An in-depth review of available scientific literature reveals a significant gap in the experimental data required to construct a detailed technical guide for researchers and drug development professionals on this particular molecule.

The isoxazole scaffold is a well-established pharmacophore, with various derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This has led to the development of several successful drugs. However, the specific biological profile of a given isoxazole derivative is highly dependent on the nature and position of its substituents.

For this compound, there is a conspicuous absence of published research detailing its interactions with specific cellular targets, its modulation of signaling pathways, or quantitative measures of its biological activity, such as IC50, Ki, or EC50 values. While general synthesis methods for related compounds are available, specific and detailed experimental protocols for investigating the mechanism of action of this particular molecule are not documented in the public domain.

This lack of specific data prevents the creation of a comprehensive technical guide that would meet the needs of the scientific community. Key components of such a guide, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of signaling pathways, cannot be generated without the foundational research to support them.

Therefore, this compound represents an unexplored area within the broader landscape of isoxazole research. The scientific community is encouraged to undertake foundational studies to elucidate the biological activities and potential therapeutic targets of this compound. Such research would be invaluable in determining its potential for development as a novel therapeutic agent. Future investigations should focus on:

  • Broad-spectrum biological screening: To identify potential areas of pharmacological activity.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify specific molecular targets.

  • Mechanism of action studies: To delineate the signaling pathways and cellular processes modulated by the compound.

  • Structure-activity relationship (SAR) studies: To optimize the compound's potency and selectivity.

The path to understanding the therapeutic potential of this compound is currently unwritten. It is a promising, yet uncharacterized, molecule that awaits rigorous scientific inquiry to unlock its secrets.

In Silico Docking of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and data related to the in silico docking studies of 5-Amino-3-(3-methoxyphenyl)isoxazole and its derivatives with various protein targets. The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational techniques such as molecular docking are instrumental in elucidating the binding affinities and interaction patterns of isoxazole-based compounds with their target proteins, thereby accelerating the drug discovery process.[1]

Potential Protein Targets

Isoxazole derivatives have been investigated for their inhibitory activity against several key protein targets implicated in various diseases. Based on the literature, prominent targets for isoxazole-containing compounds include:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[3][4]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[5][6]

  • Tubulin: A protein that is essential for cell division, making it a key target in cancer therapy.[7]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase involved in cell growth and proliferation, and a common target in oncology.[8]

In Silico Docking Protocols

A generalized workflow for performing in silico docking studies of this compound is outlined below. This protocol is a synthesis of methodologies reported in various studies on related isoxazole derivatives.[1][5][7]

Ligand Preparation

The 3D structure of this compound is constructed using molecular modeling software. Energy minimization is then performed to obtain a stable conformation. The prepared structure is saved in a suitable format, such as PDBQT, for docking.[1]

Target Protein Preparation

The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Gasteiger charges are added to the protein structure, which is also saved in PDBQT format.[1]

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina.[1] The prepared ligand is docked into the active site of the target protein. The docking algorithm generates multiple binding poses of the ligand and calculates the binding affinity for each pose. The pose with the lowest binding energy is selected for further analysis.[1]

Analysis of Docking Results

The interactions between the ligand and the protein are visualized and analyzed. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified. The binding affinity and the interaction pattern provide insights into the potential inhibitory activity of the compound.

Quantitative Docking Data

The following tables summarize the results of in silico docking studies of various isoxazole derivatives with their respective target proteins. It is important to note that these are derivatives and not the exact this compound, but they provide valuable insights into the potential interactions of the isoxazole scaffold.

Table 1: Docking Results of Isoxazole Derivatives with Cyclooxygenase-2 (COX-2) [3][4]

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
4-(3-Methoxy-phenyl)-3-phenyl-isoxazoleCOX-2 (PDB ID: 4COX)-8.0Ser126, Lys546
4a (a dimethylamine derivative)COX-2 (PDB ID: 4COX)-8.9Cys36, Cys37, Cys41, Cys47, Cys159, Pro153, Val155, Ala156, Glu465

Table 2: Docking Results of Isoxazole Derivatives with Hsp90 [5]

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Compound 5 (an isoxazole derivative)Hsp90 (PDB ID: 3OWD)Not specifiedNot specified

Visualizing Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow for in silico molecular docking studies.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein Protein Preparation (e.g., COX-2, Hsp90) Protein->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization Analysis->Visualization

In Silico Docking Workflow

Hsp90 Chaperone Signaling Pathway

This diagram depicts a simplified signaling pathway involving the Hsp90 molecular chaperone, a potential target for isoxazole derivatives.

cluster_pathway Hsp90 Chaperone Pathway Hsp90 Hsp90 FoldedProtein Properly Folded Client Protein Hsp90->FoldedProtein Promotes Folding Degradation Protein Degradation Hsp90->Degradation Inhibition leads to ClientProtein Client Protein (e.g., Oncoproteins) ClientProtein->Hsp90 Binds to Inhibitor Isoxazole Inhibitor Inhibitor->Hsp90 Inhibits

Hsp90 Chaperone Pathway

Conclusion

The in silico docking studies of this compound and its analogs reveal their potential to interact with various therapeutically relevant protein targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. The versatility of the isoxazole nucleus, combined with the power of computational chemistry, continues to drive the discovery of novel drug candidates.[6]

References

preliminary cytotoxicity screening of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Amino-3-(3-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The isoxazole scaffold is a key feature in several established drugs, highlighting its therapeutic potential.[4][5] Within this family, 5-amino-3-aryl isoxazole derivatives are of particular interest. The introduction of an amino group at the 5-position and various substituents on the phenyl ring at the 3-position can significantly modulate the compound's pharmacological profile.

This guide focuses on the preliminary cytotoxicity screening of a specific derivative, this compound. While direct cytotoxicity data for this particular compound is not extensively available in the public domain, this document provides a comprehensive framework for its evaluation. The methodologies and data presentation formats are based on established protocols for screening analogous isoxazole compounds. The objective of this preliminary screening is to assess the compound's potential as an anticancer agent by determining its in vitro effect on the growth and viability of cancer cell lines.

Proposed Experimental Protocols

A crucial aspect of reproducible and reliable cytotoxicity screening is the adherence to well-defined experimental protocols. The following are standard assays and procedures recommended for the initial cytotoxic evaluation of this compound.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to evaluate the breadth of the compound's activity. It is recommended to include cell lines from different cancer types. For instance, a panel could include:

  • MCF-7: A breast cancer cell line.

  • HepG2: A liver cancer cell line.

  • A549: A lung cancer cell line.

  • HCT-116: A colon cancer cell line.[6]

  • A normal cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) to assess selectivity.[7]

Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for an additional 2-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry.

Procedure:

  • Cell Treatment: Treat the cells with this compound at concentrations around its IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation

Quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast4815.8 ± 1.2
HepG2Liver4825.4 ± 2.5
A549Lung4832.1 ± 3.1
HCT-116Colon4818.9 ± 1.9
NHDFNormal Fibroblast48> 100

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Lines (MCF-7, HepG2, A549, HCT-116) seeding Cell Seeding in 96-well plates cell_culture->seeding incubation Incubation (48 hours) seeding->incubation compound This compound (0.1 - 100 µM) compound->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance viability Cell Viability Calculation absorbance->viability ic50 IC50 Determination viability->ic50 signaling_pathway cluster_pathway Potential Apoptotic Pathway compound This compound bax Bax compound->bax activation? bcl2 Bcl-2 compound->bcl2 inhibition? cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

CAS number and chemical properties of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Amino-3-(3-methoxyphenyl)isoxazole (CAS Number: 119162-46-8). Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data from its better-characterized structural isomer, 5-Amino-3-(4-methoxyphenyl)isoxazole, to provide a contextual understanding. The guide details general synthetic methodologies applicable to this class of compounds and explores the known biological significance of the isoxazole scaffold, offering insights for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with an amino group at the 5-position and a 3-methoxyphenyl group at the 3-position.

Table 1: Core Chemical Data for this compound

PropertyValueSource
CAS Number 119162-46-8[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
Purity 97% (as commercially available)[1]

Table 2: Comparative Chemical Properties of 5-Amino-3-(4-methoxyphenyl)isoxazole

PropertyValueSource
CAS Number 86685-98-5[2][3]
Molecular Formula C₁₀H₁₀N₂O₂[2][3]
Molecular Weight 190.20 g/mol [2][3]
Melting Point 135-139 °C (literature)[2]
Appearance Solid

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a general and adaptable method for the synthesis of related 3-amino-5-arylisoxazoles has been described, which involves the reaction of an arylpropiolonitrile with hydroxylamine. The following represents a plausible synthetic route that could be adapted for the target molecule.

General Experimental Protocol: Synthesis of 3-Amino-5-arylisoxazoles

This protocol is adapted from a patented method for a positional isomer and would require optimization for the synthesis of this compound.

Materials:

  • Arylpropiolonitrile (in this case, 3-methoxyphenylpropiolonitrile)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (aqueous solution, e.g., 10%)

  • Ethanol

  • Ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (aqueous solution, e.g., 10%)

Procedure:

  • A solution of the arylpropiolonitrile in ethanol is prepared.

  • Separately, a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide is prepared.

  • The hydroxylamine solution is added to the arylpropiolonitrile solution.

  • The reaction mixture is stirred at room temperature, typically overnight.

  • Following the reaction, the mixture is extracted with a suitable organic solvent, such as ether.

  • The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified. This may involve an acid-base extraction where the residue is dissolved in aqueous hydrochloric acid, washed to remove impurities, and then the product is precipitated by making the solution alkaline with sodium hydroxide.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final 3-amino-5-arylisoxazole product.[4]

G General Synthetic Workflow for Amino-Arylisoxazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Arylpropiolonitrile Arylpropiolonitrile Reaction_Mixture Reaction in Solvent (e.g., Ethanol) Arylpropiolonitrile->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Extraction Solvent Extraction Reaction_Mixture->Extraction Reaction Completion Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Crude Product Final_Product 5-Amino-3-arylisoxazole Purification->Final_Product

Caption: General workflow for the synthesis of 5-Amino-3-arylisoxazoles.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, the isoxazole ring is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][6]

General Biological Activities of the Isoxazole Scaffold:
  • Anti-inflammatory: Many isoxazole derivatives exhibit anti-inflammatory properties. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.

  • Anticancer: The isoxazole nucleus is a key component of some anticancer agents, with activities including the inhibition of tumor cell proliferation.

  • Antibacterial and Antifungal: The isoxazole moiety is found in several antimicrobial drugs.

  • Analgesic: Certain isoxazole derivatives have demonstrated pain-relieving effects.[7]

  • Immunomodulatory: Some isoxazoles can modulate the immune response, for instance, by suppressing the proliferation of immune cells.[8]

Given the prevalence of anti-inflammatory activity among isoxazole-containing compounds, a hypothetical signaling pathway that could be modulated by a compound like this compound is the NF-κB signaling pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory drug discovery. It is plausible that a novel isoxazole derivative could exert its effects by modulating one or more components of this pathway.

G Hypothetical Modulation of NF-κB Signaling by an Isoxazole Derivative cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa_receptor TNF-α Receptor TNFa_receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Isoxazole This compound (Hypothetical Inhibitor) Isoxazole->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a chemical entity with a confirmed molecular structure and CAS number. While specific, experimentally-derived physicochemical and biological data are currently limited, its structural similarity to other biologically active isoxazoles suggests potential for further investigation in drug discovery and development. The general synthetic routes and the known biological activities of the isoxazole scaffold provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future studies are warranted to fully characterize the chemical properties, develop optimized synthetic protocols, and elucidate the specific biological mechanisms of action of this compound.

References

Methodological & Application

One-Pot Synthesis of 5-Amino-3-arylisoxazoles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the efficient one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles, valuable building blocks in medicinal chemistry and drug discovery. The described method utilizes a multi-component reaction strategy, offering high yields, operational simplicity, and a broad substrate scope.

Introduction

5-Amino-3-arylisoxazoles are a class of heterocyclic compounds that have garnered significant interest in the field of pharmaceutical sciences due to their diverse biological activities. These scaffolds are present in a variety of therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot, multi-component reaction described herein provides a streamlined and efficient alternative, starting from readily available aryl aldehydes, malononitrile, and hydroxylamine hydrochloride.

Reaction Scheme

The one-pot synthesis proceeds via a condensation reaction between an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride, catalyzed by a Lewis acid such as ceric ammonium sulfate (CAS) or titanium dioxide (TiO2). The general reaction scheme is as follows:

Quantitative Data

The one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles has been shown to be effective for a variety of substituted aryl aldehydes, affording good to excellent yields. A selection of reported yields for different derivatives is presented in Table 1.

EntryAryl AldehydeCatalystSolventYield (%)
1BenzaldehydeCeric Ammonium SulfateIsopropyl Alcohol84
24-ChlorobenzaldehydeTiO2Ethanol94

Table 1: Representative yields for the one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles.

Experimental Protocol

This protocol is based on a ceric ammonium sulfate catalyzed one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.

Materials:

  • Substituted aryl aldehyde (1.2 mmol)

  • Malononitrile (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulfate (CAS) (2 mmol)

  • Isopropyl alcohol (25 mL)

  • Ethyl acetate

  • n-Hexane

  • Sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aryl aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).

  • Add 25 mL of isopropyl alcohol to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Slowly add the catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (mobile phase: Ethyl acetate/n-hexane, 4:6). The reaction is typically complete within 5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow

experimental_workflow Experimental Workflow for One-Pot Synthesis reagents 1. Add Reactants: Aryl Aldehyde Malononitrile Hydroxylamine HCl to Isopropyl Alcohol catalyst 2. Add Catalyst: Ceric Ammonium Sulfate reagents->catalyst reflux 3. Heat to Reflux (5 hours) catalyst->reflux workup 4. Aqueous Workup: - Cool to RT - Add to cold water - Neutralize with NaHCO3 reflux->workup extraction 5. Extraction: - Extract with Ethyl Acetate workup->extraction purification 6. Purification: - Dry over Na2SO4 - Concentrate - Recrystallize/Column Chromatography extraction->purification product Final Product: 5-Amino-3-arylisoxazole-4-carbonitrile purification->product

Caption: Workflow for the one-pot synthesis of 5-amino-3-arylisoxazoles.

High-Throughput Screening Assays for Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoxazole derivatives, a critical step in the identification of novel therapeutic agents. Isoxazoles are a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines methodologies for screening libraries of isoxazole compounds against common drug targets and provides a framework for data analysis and hit validation.

Application Note 1: High-Throughput Screening of an Isoxazole Library for Anticancer Activity

This application note describes a cell-based HTS campaign to identify isoxazole compounds with cytotoxic effects against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the results of a hypothetical HTS campaign of a 10,000-compound isoxazole library against three cancer cell lines.

Compound IDScaffoldHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Notes
ISO-001 3,5-Diphenylisoxazole5.28.16.4Broad-spectrum activity
ISO-002 4-Carboxamidoisoxazole> 50> 50> 50Inactive
ISO-003 3-Aryl-5-aminoisoxazole1.82.51.9Potent hit
ISO-004 Isoxazole-containing hybrid0.914.56-Selective for HeLa (data not shown) and MCF-7
ISO-005 Phenyl-isoxazole-carboxamide6.93-8.02Active against HepG2 and HCT-116
ISO-006 3,4-Diaryl-isoxazole2.13.72.9Potent, broad-spectrum activity
Experimental Protocol: MTT Assay for Cell Viability

This protocol is optimized for a 96-well plate format.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Isoxazole compound library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the isoxazole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: HTS Workflow for Anticancer Screening

HTS_Anticancer_Workflow start Start plate_cells Plate Cancer Cells (96-well plate) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add Isoxazole Derivatives & Controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based high-throughput screening anticancer assay.

Visualization: Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Application Note 2: High-Throughput Screening of Isoxazole Derivatives for Protein Kinase Inhibition

This application note details a biochemical HTS assay to identify isoxazole-based inhibitors of a specific protein kinase, a common target in oncology and inflammation.

Data Presentation: Kinase Inhibition by Isoxazole Derivatives

The following table presents hypothetical data from the screening of an isoxazole library against two kinases to assess potency and selectivity.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
ISO-101 151500100
ISO-102 2500>10000-
ISO-103 820025
ISO-104 50751.5
ISO-105 120800066.7
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a general guideline and may need optimization for specific kinases.

Materials:

  • Purified protein kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF® detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • 384-well low-volume white microplates

  • Multichannel pipette or automated liquid handler

  • HTRF®-compatible plate reader

Procedure:

  • Compound Dispensing:

    • Dispense 2 µL of isoxazole compounds (in DMSO) and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 4 µL of the kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of stop solution.

    • Add 5 µL of the HTRF® detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each compound relative to controls.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualization: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pi3k->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation mtor->proliferation growth Cell Growth mtor->growth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Application Note 3: High-Throughput Screening of Isoxazole Derivatives for Antimicrobial Activity

This application note describes a broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against various bacterial strains.

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following table shows the MIC values of selected isoxazole compounds against Gram-positive and Gram-negative bacteria.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ISO-201 464
ISO-202 128>128
ISO-203 816
ISO-204 232
ISO-205 >128>128
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Isoxazole compound library (dissolved in DMSO)

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer

  • Microplate shaker

Procedure:

  • Inoculum Preparation:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the isoxazole compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Screening Workflowdot

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serial_dilution [label="Serial Dilution of\nIsoxazole Compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inoculate_plate [label="Inoculate 96-well Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate 18-24h at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; determine_mic [label="Determine MIC\n(Visual or OD600)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_inoculum; start -> serial_dilution; prepare_inoculum -> inoculate_plate; serial_dilution -> inoculate_plate; inoculate_plate -> incubate; incubate -> determine_mic; determine_mic -> end; }

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3-methoxyphenyl)isoxazole is a heterocyclic compound of interest in pharmaceutical research and development due to the diverse biological activities associated with the isoxazole scaffold.[1][2][3] Accurate and reliable analytical methods are essential for the quantification of this compound in various stages of drug development, including synthesis, formulation, and quality control. This application note provides a comprehensive guide to a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol includes detailed methodologies for method development, validation, and sample analysis, adhering to recognized industry standards.

Physicochemical Properties (Predicted)

Experimental Protocols

Apparatus and Software
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • This compound reference standard (purity >98%)

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (expected in the range of 254-280 nm)
Run Time Approximately 15 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 90% A, 10% B) to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[4] For formulated products, a suitable extraction method using a solvent compatible with the mobile phase, such as methanol or acetonitrile, may be necessary.[5] All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[6]

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The validation should include the following parameters:

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the parameters in Table 2 are evaluated.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)
Specificity

The specificity of the method should be evaluated by analyzing a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and the analyte. The chromatograms should demonstrate that there is no interference from the blank or placebo at the retention time of the this compound peak.

Linearity and Range

The linearity of the method is determined by analyzing a series of at least five concentrations of the analyte over the intended range. The calibration curve is generated by plotting the peak area against the concentration.

Table 3: Linearity and Range Parameters

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Range To be established based on the application (e.g., 80-120% of the test concentration)
Accuracy (Recovery)

The accuracy of the method is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Table 4: Accuracy (Recovery) Acceptance Criteria

Concentration LevelMean Recovery (%)
Low (e.g., 80%)98.0 - 102.0
Medium (e.g., 100%)98.0 - 102.0
High (e.g., 120%)98.0 - 102.0
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Assessed by analyzing the same sample on different days, by different analysts, and/or on different instruments.

Table 5: Precision Acceptance Criteria

Precision LevelAcceptance Criteria (RSD%)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ Determination

ParameterMethodAcceptance Criteria
LOD S/N RatioTypically 3:1
LOQ S/N RatioTypically 10:1

Data Presentation

All quantitative data from the method development and validation studies should be summarized in clearly structured tables for easy comparison and reporting, as exemplified by Tables 1 through 6 in this document.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Setup & Equilibration A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection D->E If Pass F Chromatogram Integration E->F G Quantification F->G H Reporting G->H

Figure 1: HPLC Analysis Workflow
Method Validation Logical Relationships

The following diagram illustrates the logical relationships between the key parameters of HPLC method validation.

Method Validation Parameters cluster_core Core Method Performance cluster_limits Method Sensitivity cluster_system System Performance Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD SystemSuitability System Suitability

Figure 2: Method Validation Parameter Relationships

Conclusion

This application note provides a starting point for the development and validation of a robust RP-HPLC method for the quantitative analysis of this compound. The outlined protocols for method validation will ensure that the developed method is reliable, accurate, and precise for its intended application in a research or quality control environment. Adherence to these guidelines will facilitate the generation of high-quality data for regulatory submissions and product development.

References

Application Notes and Protocols for 5-Amino-3-(3-methoxyphenyl)isoxazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-Amino-3-(3-methoxyphenyl)isoxazole scaffold in drug design, summarizing its potential therapeutic applications, and offering detailed protocols for its synthesis and biological evaluation. This scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction to the this compound Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The 5-amino-3-aryl substitution pattern, in particular, has been explored for a range of biological activities. The presence of the 3-methoxyphenyl group offers a specific substitution pattern that can be exploited for selective interactions with target proteins, while the 5-amino group provides a key site for further chemical modification and derivatization to explore structure-activity relationships (SAR).

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of 5-amino-3-arylisoxazoles has demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Isoxazole derivatives are being actively investigated as anticancer agents. They have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression. The 5-amino-3-arylisoxazole scaffold can serve as a core for the design of inhibitors of protein kinases, which are crucial regulators of cell growth and survival.

  • Anti-inflammatory Activity: The isoxazole nucleus is a key component of several anti-inflammatory drugs. Derivatives of this scaffold have the potential to modulate inflammatory pathways, making them attractive candidates for the development of new treatments for a variety of inflammatory conditions.

  • Antimicrobial Activity: Certain isoxazole derivatives have shown promise as antimicrobial agents. The this compound scaffold can be used as a template for the synthesis of novel compounds with activity against various bacterial and fungal strains.

Synthesis Protocols

The following protocols describe the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles.

Materials:

  • 3-Methoxybenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Sulfate (CAS) or another suitable Lewis acid catalyst

  • Isopropyl alcohol (IPA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 mmol) and malononitrile (1 mmol) in isopropyl alcohol (25 mL).

  • Add hydroxylamine hydrochloride (1.1 mmol) to the mixture.

  • Slowly add a catalytic amount of Ceric Ammonium Sulfate (e.g., 0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an EtOAc:n-hexane (e.g., 4:6) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield this compound.

Expected Outcome:

The synthesis should yield the desired this compound product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Biological Evaluation Protocols

The following are generalized protocols for assessing the potential therapeutic activities of this compound and its derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol measures the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., a kinase implicated in a specific cancer)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of 5-Amino-3-arylisoxazole Derivatives

Compound IDAryl SubstituentCell LineIC50 (µM)
Target-01 3-methoxyphenylMCF-7Data to be determined
Target-01 3-methoxyphenylA549Data to be determined
Analog-01 4-chlorophenylMCF-7Example Value
Analog-02 3,4-dimethoxyphenylA549Example Value

Table 2: In Vitro Kinase Inhibitory Activity of 5-Amino-3-arylisoxazole Derivatives

Compound IDKinase TargetIC50 (nM)
Target-01 Kinase XData to be determined
Target-01 Kinase YData to be determined
Analog-01 Kinase XExample Value
Analog-02 Kinase YExample Value

Visualizations

Diagrams created using Graphviz (DOT language) can illustrate experimental workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (3-Methoxybenzaldehyde, Malononitrile) reaction One-pot Reaction (Hydroxylamine HCl, Catalyst) start->reaction purification Column Chromatography reaction->purification product This compound purification->product cell_assay Anticancer Screening (MTT Assay) product->cell_assay kinase_assay Kinase Inhibition Assay product->kinase_assay data_analysis Data Analysis (IC50 Determination) cell_assay->data_analysis kinase_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation.

signaling_pathway compound This compound Derivative kinase Protein Kinase (e.g., PI3K, Akt, MAPK) compound->kinase Inhibition receptor Growth Factor Receptor receptor->kinase Activation downstream Downstream Effectors (e.g., Transcription Factors) kinase->downstream Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibition proliferation Cell Proliferation & Survival downstream->proliferation Promotion

Caption: Hypothesized signaling pathway inhibition.

Application Notes and Protocols for Testing the Antimicrobial Activity of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the antimicrobial properties of the novel compound, 5-Amino-3-(3-methoxyphenyl)isoxazole. The described methodologies are based on established and standardized techniques to ensure reproducibility and accuracy in determining the compound's efficacy against a panel of pathogenic microorganisms.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential antimicrobial effects. This document outlines a systematic approach to screen and characterize the antimicrobial activity of this compound, a novel isoxazole derivative. The protocols herein describe the determination of its inhibitory and bactericidal potential against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

General Workflow for Antimicrobial Screening

The screening process follows a logical progression from a qualitative assessment of antimicrobial activity to a quantitative determination of the compound's potency. This workflow is designed to efficiently identify and characterize the antimicrobial profile of the test compound.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis TestCompound This compound Stock Solution DiskDiffusion Agar Disk Diffusion Assay TestCompound->DiskDiffusion MicrobialCultures Bacterial & Fungal Overnight Cultures MicrobialCultures->DiskDiffusion MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) DiskDiffusion->MIC If Active MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determine Bactericidal/Bacteriostatic Data Data Interpretation & Hit Compound Profiling MIC->Data MBC->Data G cluster_0 MIC Determination cluster_1 MBC Determination PrepDilutions Prepare Serial Dilutions of Test Compound in 96-well Plate Inoculate Inoculate Plate with Microbial Suspension PrepDilutions->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->Inoculate IncubateMIC Incubate Plate (18-48 hours) Inoculate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (at and above MIC) onto Agar Plates ReadMIC->Subculture IncubateMBC Incubate Agar Plates (18-48 hours) Subculture->IncubateMBC ReadMBC Read MBC (Lowest concentration with no growth) IncubateMBC->ReadMBC

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Isoxazoles Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays designed to evaluate the anti-inflammatory properties of isoxazole derivatives. The described methods are foundational for screening and characterizing novel anti-inflammatory agents, providing insights into their mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous diseases. Isoxazole-containing compounds have emerged as a promising class of therapeutic agents with potential anti-inflammatory activities.[1] The evaluation of these compounds requires robust and reproducible cell-based assays that can quantify their effects on key inflammatory mediators and signaling pathways.

This document outlines protocols for assessing the impact of isoxazoles on the production of nitric oxide (NO), and the pro-inflammatory cytokines TNF-α and IL-6. Furthermore, it details methods for evaluating the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, crucial players in the inflammatory cascade. Protocols for assessing compound cytotoxicity and for dissecting the involvement of the NF-κB and MAPK signaling pathways are also provided.

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives

The following tables summarize the inhibitory activities of various isoxazole derivatives from published literature, providing a comparative overview of their potency.

Table 1: Inhibition of Pro-inflammatory Mediators by Isoxazole Derivatives

Compound IDAssayCell LineStimulantIC50 (µM)% InhibitionReference
Compound 9aTNF-α ProductionTHP-1LPS-Significant Inhibition[2]
Compound 9aIL-6 ProductionTHP-1LPS-Significant Inhibition[2]
MM3TNF-α ProductionHuman BloodLPS-Lowered Production[2]
MZO-2TNF-α ProductionHuman BloodLPSWeak Inhibition-[3]

Table 2: Inhibition of Inflammatory Enzymes by Isoxazole Derivatives

Compound IDEnzyme TargetIC50 (µM)Selectivity (COX-2/COX-1)Reference
Compound 2bLOXSignificant Inhibition-[2]
Compound 2bCOX-2Significant Inhibition-[2]
C3COX-20.93 ± 0.01Selective[4]
C5COX-20.85 ± 0.04Selective[4]
C6COX-20.55 ± 0.03Selective[4]
C35-LOX8.47-[5]
C55-LOX10.48-[5]

Mandatory Visualizations

Signaling Pathways

Inflammation_Signaling_Pathways cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 IKK IKK TAK1->IKK activates p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS induces transcription COX2 COX-2 NFkB_nucleus->COX2 induces transcription TNFa TNF-α NFkB_nucleus->TNFa induces transcription IL6 IL-6 NFkB_nucleus->IL6 induces transcription NO Nitric Oxide iNOS->NO produces PGs Prostaglandins COX2->PGs produces

Key inflammatory signaling pathways activated by LPS.
Experimental Workflows

Experimental_Workflow cluster_setup Assay Setup cluster_assays Downstream Assays start Seed Macrophages (e.g., RAW 264.7, THP-1) treatment Pre-treat with Isoxazole Derivative start->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate mtt MTT Assay (Cell Viability) stimulation->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (p-p65, p-IκBα, p-MAPKs) cell_lysate->western

General experimental workflow for assessing anti-inflammatory effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Suitable for nitric oxide production assays.[6][7]

    • THP-1 (Human Monocytes): Differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA) for cytokine production assays.[2][8]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Use appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment Protocol:

    • Seed cells in multi-well plates at a predetermined density.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the isoxazole derivative (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours for NO and cytokine production).[2][6]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[6][7]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

  • Protocol:

    • After cell treatment, collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Production Assays (TNF-α and IL-6) by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Protocol:

    • Collect cell culture supernatants after treatment and stimulation.

    • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

    • Typically, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.

    • Measure the absorbance and determine the cytokine concentration from a standard curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Protocol (Colorimetric):

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[9]

    • Add the isoxazole derivative or a known inhibitor (e.g., celecoxib).

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]

    • Calculate the percentage of inhibition and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay
  • Principle: This assay measures the inhibition of 5-LOX, which converts a substrate (e.g., linoleic acid) into a product that can be detected spectrophotometrically.[10]

  • Protocol:

    • Pre-incubate the 5-LOX enzyme with the isoxazole derivative.

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid or linoleic acid).

    • Monitor the change in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product.[10]

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed anti-inflammatory effects are due to the specific inhibition of inflammatory pathways or a general cytotoxic effect of the compound.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12]

  • Protocol:

    • Treat cells with the isoxazole derivative for the same duration as the anti-inflammatory assays.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

    • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways, particularly their phosphorylated (activated) forms.

  • Protocol:

    • After a shorter stimulation period (e.g., 15-60 minutes), lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins:

      • NF-κB Pathway: p-p65, p-IκBα, total p65, total IκBα.

      • MAPK Pathway: p-p38, p-ERK, p-JNK, total p38, total ERK, total JNK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for In Vivo Testing of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 5-Amino-3-(3-methoxyphenyl)isoxazole, a novel isoxazole derivative with potential therapeutic applications. Based on the known biological activities of structurally similar isoxazole compounds, this document outlines protocols for assessing its anticancer, anti-inflammatory, and immunomodulatory properties in established animal models.

Potential Therapeutic Applications

Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Preclinical in vivo testing is a critical step to validate these potential therapeutic applications and to understand the compound's efficacy, safety, and mechanism of action in a whole-organism context.

Proposed Animal Models

The following animal models are recommended for the initial in vivo screening of this compound based on the likely therapeutic targets of isoxazole compounds.

  • Anticancer Activity: Human tumor xenograft model in immunodeficient mice.

  • Anti-inflammatory Activity: Carrageenan-induced paw edema model in mice or rats.

  • Immunomodulatory Activity: Delayed-type hypersensitivity (DTH) model in mice.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the proposed in vivo studies. The values presented are hypothetical and serve as a guide for data presentation and comparison.

Table 1: Anticancer Efficacy in Human Tumor Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control-1500 ± 2500+5.0 ± 2.0
This compound25800 ± 15046.7+2.5 ± 1.5
This compound50450 ± 10070.0-1.0 ± 2.0
Positive Control (e.g., Doxorubicin)5300 ± 8080.0-10.0 ± 3.0

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SD (at 3h post-carrageenan)Percent Inhibition of Edema (%)
Vehicle Control-0.80 ± 0.150
This compound100.55 ± 0.1031.3
This compound250.35 ± 0.0856.3
Positive Control (e.g., Indomethacin)100.25 ± 0.0568.8

Table 3: Immunomodulatory Effects in Delayed-Type Hypersensitivity (DTH) Model

Treatment GroupDose (mg/kg)Mean Paw Thickness Increase (mm) ± SD (at 24h post-challenge)Percent Inhibition of DTH Response (%)
Vehicle Control-1.20 ± 0.200
This compound100.90 ± 0.1525.0
This compound250.65 ± 0.1045.8
Positive Control (e.g., Dexamethasone)10.40 ± 0.0866.7

Experimental Protocols

The following are detailed protocols for the recommended in vivo experiments. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Human Tumor Xenograft Model for Anticancer Activity

This model evaluates the ability of this compound to inhibit the growth of human tumors implanted in immunodeficient mice.[1][2]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Matrigel or similar basement membrane matrix

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control drug (e.g., Doxorubicin)

  • Calipers, syringes, and needles

Protocol:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[1]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Width² x Length) / 2.[1]

  • Animal Grouping and Treatment: Randomize the mice into treatment groups (n=8-10 mice per group) once the tumors reach the desired size.

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control

  • Drug Administration: Administer the compound and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This model is a widely used and reproducible acute inflammatory model to screen for anti-inflammatory activity.[3][4][5][6]

Materials:

  • Mice or rats (e.g., Swiss albino mice or Wistar rats), 20-25g or 150-200g respectively

  • 1% Carrageenan solution in sterile saline

  • This compound

  • Vehicle

  • Positive control drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Animal Grouping and Treatment: Randomize the animals into treatment groups (n=6-8 per group).

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control

  • Drug Administration: Administer the compound and controls orally or intraperitoneally 60 minutes before the carrageenan injection.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[3][5]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Delayed-Type Hypersensitivity (DTH) for Immunomodulatory Activity

The DTH model is a classic in vivo assay to evaluate cell-mediated immunity.[7][8][9][10]

Materials:

  • Mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Antigen (e.g., Sheep Red Blood Cells (SRBC) or Keyhole Limpet Hemocyanin (KLH))

  • This compound

  • Vehicle

  • Positive control drug (e.g., Dexamethasone)

  • Digital calipers

  • Syringes and needles

Protocol:

  • Sensitization Phase:

    • On day 0, sensitize the mice by injecting 100 µL of the antigen emulsion (e.g., 1x10⁸ SRBCs in saline) subcutaneously at the base of the tail.[8][9]

  • Treatment:

    • Administer this compound, vehicle, or the positive control daily from day 0 to day 6.

  • Challenge Phase:

    • On day 7, measure the basal thickness of the left hind paw with digital calipers.

    • Challenge the mice by injecting 20 µL of the antigen (e.g., 1x10⁸ SRBCs in saline) into the sub-plantar region of the left hind paw.[8][9]

  • Measurement of DTH Response:

    • Measure the paw thickness at 24, 48, and 72 hours after the challenge.[7]

  • Data Analysis:

    • The DTH response is expressed as the increase in paw thickness (in mm) after subtracting the pre-challenge measurement.

    • Calculate the percentage inhibition of the DTH response for each treatment group compared to the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway Modulation

Based on studies of similar isoxazole derivatives, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation and inflammation. One such proposed pathway is the Akt/GSK3β/β-catenin pathway.[11][12]

G Proposed Akt/GSK3β/β-catenin Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits bCatenin_destruction β-catenin Destruction Complex GSK3b->bCatenin_destruction Activates bCatenin β-catenin bCatenin_destruction->bCatenin Promotes Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocates to Nucleus Gene Transcription Gene Transcription TCF_LEF->Gene Transcription Promotes Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival This compound This compound This compound->Akt Potential Activation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Proposed modulation of the Akt/GSK3β/β-catenin pathway by the test compound.

Experimental Workflow: Human Tumor Xenograft Model

G Workflow for Human Tumor Xenograft Model A 1. Cell Culture (Human Cancer Cell Line) B 2. Cell Harvest & Preparation (5x10^7 cells/mL in Matrigel) A->B C 3. Tumor Implantation (Subcutaneous injection in nude mice) B->C D 4. Tumor Growth Monitoring (Until ~100-150 mm³) C->D E 5. Randomization & Grouping (Vehicle, Test Compound, Positive Control) D->E F 6. Treatment Administration (e.g., Daily for 21 days) E->F G 7. Data Collection (Tumor Volume & Body Weight) F->G H 8. Study Endpoint (Tumor Excision & Analysis) G->H

Caption: Step-by-step workflow for the in vivo anticancer efficacy study.

Logical Relationship: Anti-inflammatory and Immunomodulatory Models

G Logical Flow of Inflammation & Immunity Testing A Initial Screening: Acute Anti-inflammatory Activity B Carrageenan-Induced Paw Edema Model A->B C Positive Result: Significant reduction in paw edema B->C D Further Investigation: Immunomodulatory Effects C->D E Delayed-Type Hypersensitivity (DTH) Model D->E F Outcome: Suppression or enhancement of cell-mediated immunity E->F G Mechanism of Action Studies: Cytokine profiling, Histopathology F->G

Caption: Logical progression from acute inflammation to cell-mediated immunity testing.

References

Application Note: A Scalable Synthesis Protocol for 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed and scalable protocol for the synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole, a key building block in medicinal chemistry. The described method is a robust two-step process commencing with the Claisen condensation of 3'-methoxyacetophenone and ethyl cyanoacetate to yield the β-ketonitrile intermediate, 3-(3-methoxyphenyl)-3-oxopropanenitrile. The subsequent cyclization of this intermediate with hydroxylamine hydrochloride affords the target compound. This protocol has been optimized for scalability, providing high yield and purity, making it suitable for both laboratory and pilot-plant scale production.

Introduction

5-Amino-3-aryl-isoxazoles are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial intermediate for the synthesis of various pharmaceutical agents. The development of a scalable, efficient, and cost-effective synthetic route is paramount for its application in large-scale drug development programs. The presented protocol details a well-established pathway involving the formation of a β-ketonitrile followed by a cyclization reaction with hydroxylamine, a common method for producing 5-aminoisoxazoles.[1][2]

Reaction Scheme

The overall synthetic pathway is depicted below. The first step involves the base-mediated condensation to form the β-ketonitrile intermediate. The second step is the acid-catalyzed cyclization to form the final isoxazole ring.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile

Materials and Equipment:

  • 3'-Methoxyacetophenone

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Diethyl ether

  • Hydrochloric acid (2N)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1 L of absolute ethanol. Carefully add sodium metal (1.0 eq) in small portions to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. Following the addition, add 3'-methoxyacetophenone (1.0 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Extraction: To the residue, add 1 L of water and 500 mL of diethyl ether. Stir and transfer to a separatory funnel. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 2N HCl. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be used directly in the next step or recrystallized from ethanol/water for higher purity.

Step 2: Synthesis of this compound

Materials and Equipment:

  • 3-(3-methoxyphenyl)-3-oxopropanenitrile (from Step 1)

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in 500 mL of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: To the residue, add 500 mL of water. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid product will precipitate.

  • Isolation and Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. For higher purity, the crude product can be recrystallized from ethyl acetate/hexane.

Data Presentation

The following table summarizes typical quantitative data for the synthesis at two different scales.

ParameterLab Scale (10g)Pilot Scale (1kg)
Step 1: Intermediate
Starting Material10.0 g (3'-Methoxyacetophenone)1.00 kg (3'-Methoxyacetophenone)
Yield10.5 g (88%)1.02 kg (85%)
Purity (HPLC)>97%>96%
AppearanceOff-white to pale yellow solidPale yellow solid
Step 2: Final Product
Starting Material10.0 g (β-Ketonitrile Intermediate)1.00 kg (β-Ketonitrile Intermediate)
Yield9.9 g (91%)0.97 kg (89%)
Purity (HPLC)>99%>98.5%
Melting Point118-120 °C117-120 °C
AppearanceWhite to off-white crystalline solidOff-white crystalline solid

Visualization of Experimental Workflow

The logical flow of the entire synthesis and purification process is illustrated below.

Workflow start Start prep_naoet Prepare Sodium Ethoxide in Ethanol start->prep_naoet condensation Claisen Condensation: Add Ethyl Cyanoacetate & 3'-Methoxyacetophenone prep_naoet->condensation reflux1 Reflux (4-6h) condensation->reflux1 workup1 Solvent Removal & Aqueous Work-up reflux1->workup1 acidify Acidify with HCl to Precipitate workup1->acidify isolate1 Filter and Dry Intermediate acidify->isolate1 dissolve Dissolve Intermediate & Hydroxylamine HCl in MeOH isolate1->dissolve Intermediate catalyze Add Catalytic H₂SO₄ dissolve->catalyze reflux2 Reflux (3-5h) catalyze->reflux2 workup2 Solvent Removal & Quench with Water reflux2->workup2 neutralize Neutralize with NaHCO₃ to Precipitate Product workup2->neutralize isolate2 Filter and Dry Crude Product neutralize->isolate2 purify Recrystallize from Ethyl Acetate/Hexane isolate2->purify Crude Product analyze Final Product Analysis (HPLC, NMR, MS, MP) purify->analyze Pure Product end_node End analyze->end_node

Caption: Workflow for the synthesis and purification of the target compound.

Safety and Handling

  • Sodium Metal: Highly reactive with water. Handle under an inert atmosphere and in an anhydrous solvent. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cyanides (Ethyl Cyanoacetate): Toxic. Avoid inhalation and contact with skin. All manipulations should be performed in a well-ventilated fume hood. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide gas.

  • Acids and Bases: Concentrated sulfuric acid and sodium ethoxide are corrosive. Handle with care and appropriate PPE.

  • Solvents: Ethanol, diethyl ether, and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

Application of 5-Amino-3-(3-methoxyphenyl)isoxazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3-methoxyphenyl)isoxazole is a heterocyclic compound belonging to the isoxazole class, a scaffold known for its diverse pharmacological activities. The isoxazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and its capacity for versatile functionalization, making it a valuable starting point for the development of novel therapeutic agents. Derivatives of the isoxazole core have demonstrated potential as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for drug discovery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in kinase inhibition assays, with a particular focus on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a crucial mediator of inflammatory responses and cellular stress.

Target Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3] Activation of this pathway plays a central role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases.

Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.

p38_MAPK_Pathway extracellular_stimuli Stress Stimuli / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor This compound inhibitor->p38_mapk experimental_workflow start Start compound_prep Prepare Serial Dilution of This compound start->compound_prep add_compound Add Compound Dilutions to Assay Plate compound_prep->add_compound reaction_setup Set up Kinase Reaction: - Kinase - Substrate - Buffer reaction_setup->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal incubation->stop_reaction data_analysis Data Analysis: Calculate IC50 Values stop_reaction->data_analysis end End data_analysis->end

References

Application Notes & Protocols: Assessing the Analgesic Properties of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery of novel analgesic compounds is a critical endeavor to address the global burden of pain. Current pain therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often limited by their efficacy or are associated with severe side effects.[1][2] Isoxazole derivatives have emerged as a promising class of compounds, with studies demonstrating their potential as analgesic and anti-inflammatory agents.[3][4][5][6][7] This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to assess the analgesic properties of novel isoxazole compounds, progressing from initial in vitro screening to in vivo validation.

1. Drug Discovery and Development Workflow

The journey of a novel analgesic compound from concept to clinic follows a structured workflow. This process begins with identifying a biological target and proceeds through high-throughput screening, lead optimization, and rigorous preclinical testing in animal models before a candidate can be selected for clinical trials.[8]

G cluster_0 Pre-Discovery & Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development TargetID Target Identification (e.g., COX-2, Opioid Receptors) AssayDev Assay Development TargetID->AssayDev HTS High-Throughput Screening (HTS) AssayDev->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead (SAR Studies) HitID->HitToLead SecondaryAssays Secondary Assays (Potency, Selectivity) HitToLead->SecondaryAssays InVivo In Vivo Models (Efficacy & Safety) SecondaryAssays->InVivo Candidate Candidate Selection InVivo->Candidate

Figure 1: A typical drug discovery workflow for novel analgesics.

2. In Vitro Screening Protocols

Initial screening is often performed in vitro to determine the compound's mechanism of action and potency at the molecular level.

2.1. Cyclooxygenase (COX) Inhibition Assay

Many analgesics function by inhibiting COX enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[9] This assay determines the concentration of the isoxazole compound required to inhibit 50% of COX activity (IC50).

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Objective: To determine the IC50 value of test isoxazole compounds against human recombinant COX-2.

  • Materials:

    • Human Recombinant COX-2 Enzyme[10]

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[9]

    • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)[11]

    • Heme cofactor[10]

    • Arachidonic Acid (Substrate)[10][11]

    • Test Isoxazole Compounds and a known COX-2 inhibitor (e.g., Celecoxib) dissolved in DMSO.[11]

    • 96-well white opaque plate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)[11]

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series for each test compound and the reference inhibitor in DMSO.

    • Assay Setup: To appropriate wells of the 96-well plate, add:

      • Enzyme Control (100% Activity): 80 µl Reaction Mix (Assay Buffer, COX Probe, Heme, COX Cofactor) + 10 µl Assay Buffer + 10 µl COX-2 Enzyme.[11]

      • Inhibitor Control: 80 µl Reaction Mix + 10 µl Celecoxib (reference inhibitor) + 10 µl COX-2 Enzyme.

      • Test Compound Wells: 80 µl Reaction Mix + 10 µl of diluted isoxazole compound + 10 µl COX-2 Enzyme.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[9]

    • Reaction Initiation: Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.[11]

    • Measurement: Immediately begin reading the fluorescence kinetically at 25°C for 5-10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.[9]

2.2. Opioid Receptor Binding Assay

Opioid receptors (mu, delta, and kappa) are key targets for potent analgesics like morphine.[13] This assay measures the binding affinity (Ki) of the isoxazole compound to a specific opioid receptor subtype.

Protocol: Competitive Radioligand Binding Assay (Mu-Opioid Receptor)

  • Objective: To determine the binding affinity (Ki) of an isoxazole compound for the human mu-opioid receptor.

  • Materials:

    • Cell membranes expressing human mu-opioid receptors.

    • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).[13]

    • Non-specific binding control: Naloxone (a non-selective antagonist) at 10 µM.[13]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

    • Test Isoxazole Compounds.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:

      • Total Binding: Assay buffer, [³H]-DAMGO, and cell membranes.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone, and cell membranes.[13]

      • Test Compound: Assay buffer, [³H]-DAMGO, diluted isoxazole compound, and cell membranes.

    • Incubation: Incubate the reactions for 120 minutes at room temperature to reach binding equilibrium.[14]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[13]

    • Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the isoxazole compound.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation: In Vitro Screening Results

Compound IDTargetAssay TypeResult (IC50 / Ki)
ISO-001Human COX-2Fluorometric Inhibition0.25 µM
ISO-002Human COX-2Fluorometric Inhibition1.10 µM
ISO-003Human Mu-OpioidRadioligand Binding850 nM
CelecoxibHuman COX-2Fluorometric Inhibition0.05 µM
MorphineHuman Mu-OpioidRadioligand Binding1.14 nM[13]

3. In Vivo Screening Protocols

Promising compounds from in vitro screens are advanced to in vivo animal models to evaluate their analgesic efficacy in a complex biological system.

3.1. Hot Plate Test (Thermal Nociception)

This test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics. The test measures the latency of a response, such as paw licking or jumping, when the animal is placed on a heated surface.[15][16] This response is considered a supraspinally integrated behavior.[8]

Protocol: Mouse Hot Plate Test

  • Objective: To evaluate the analgesic effect of isoxazole compounds against acute thermal pain.

  • Animals: Male mice (e.g., CD-1 strain), weighing 30-35 g.[15]

  • Apparatus: A hot plate apparatus with the surface temperature maintained at 52-55°C and a clear acrylic cylinder to keep the animal on the plate.[17][18]

  • Procedure:

    • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[18]

    • Baseline Latency: Place each mouse individually on the hot plate and start a timer. Record the time (latency) until the first sign of nociception (hind paw licking or jumping).[15][16] To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.[15][18] Remove any animal that does not respond by the cut-off time.

    • Compound Administration: Administer the test isoxazole compound, vehicle control, or a standard analgesic (e.g., Morphine, 10 mg/kg) via the desired route (e.g., intraperitoneal, i.p.).[15]

    • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency again.[3]

  • Data Analysis: A significant increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.[15] Data can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).

Data Presentation: Hot Plate Test Results

Treatment Group (Dose)Mean Latency (s) at 60 min ± SEM
Vehicle Control8.5 ± 0.7
Morphine (10 mg/kg, i.p.)22.1 ± 1.5
ISO-001 (20 mg/kg, i.p.)15.8 ± 1.1
ISO-002 (20 mg/kg, i.p.)9.2 ± 0.9
*p < 0.05 compared to Vehicle Control

3.2. Tail-Flick Test (Thermal Nociception)

Similar to the hot plate test, this model measures the response to a thermal stimulus but is considered a spinal reflex.[16] An intense beam of light is focused on the animal's tail, and the time taken for the animal to flick its tail away from the heat is recorded.[19][20]

Protocol: Rat Tail-Flick Test

  • Objective: To assess the spinal analgesic activity of isoxazole compounds.

  • Animals: Male rats (e.g., Sprague-Dawley), weighing 200-250 g.[15]

  • Apparatus: A tail-flick analgesia meter with a radiant heat source and an automated timer.

  • Procedure:

    • Restraint and Acclimation: Gently restrain the rat in a suitable holder, allowing the tail to be exposed. Allow a brief period for acclimation.

    • Baseline Latency: Apply the heat source to a specific point on the tail (e.g., 5 cm from the tip).[19] The apparatus will automatically record the latency for the tail to flick. Perform three baseline readings with a 3-5 minute interval and average them.[19][21] A cut-off time of 10-12 seconds is used to prevent tissue damage.[22]

    • Compound Administration: Administer the test compound, vehicle, or standard drug.

    • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).[22]

  • Data Analysis: Calculate the percentage increase in reaction time to evaluate the drug's effect. A significant increase in latency indicates analgesia.

Data Presentation: Tail-Flick Test Results

Treatment Group (Dose)Mean Latency (s) at 30 min ± SEM
Vehicle Control3.2 ± 0.3
Morphine (10 mg/kg, i.p.)7.9 ± 0.6
ISO-001 (20 mg/kg, i.p.)5.8 ± 0.4
ISO-003 (20 mg/kg, i.p.)3.5 ± 0.2
*p < 0.05 compared to Vehicle Control

3.3. Formalin Test (Chemical Nociception)

The formalin test is a robust model of persistent pain that is useful for studying different pain mechanisms.[15] Subcutaneous injection of a dilute formalin solution into a rodent's paw induces a biphasic pain response.[23][24]

  • Phase I (Acute Phase): Lasts for the first 5-10 minutes and is caused by the direct activation of peripheral nociceptors.[25][26]

  • Phase II (Inflammatory Phase): Occurs from approximately 20 to 40 minutes post-injection and involves central sensitization in the spinal cord and inflammatory processes.[23][25]

Protocol: Mouse Formalin Test

  • Objective: To evaluate the efficacy of isoxazole compounds against acute and inflammatory pain.

  • Animals: Male mice, group sizes of 8-10 are recommended.[25]

  • Procedure:

    • Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate.[1]

    • Compound Administration: Administer the test compound, vehicle, or standard drug at the appropriate time before the formalin injection.

    • Formalin Injection: Inject 20-50 µL of a 2.5-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[24][26][27]

    • Observation: Immediately after injection, return the mouse to the chamber and record the cumulative time spent licking or biting the injected paw for 0-5 minutes (Phase I) and 20-40 minutes (Phase II).[25] This can be done with a stopwatch or via video recording for later analysis.[23]

  • Data Analysis: Compare the total time spent licking/biting in each phase for the treated groups against the vehicle control group. A significant reduction in this behavior indicates an analgesic effect. Compounds effective in Phase I may act peripherally, while those effective in Phase II may have central and/or anti-inflammatory actions.[28]

Data Presentation: Formalin Test Results

Treatment Group (Dose)Licking Time (s) - Phase I (0-5 min) ± SEMLicking Time (s) - Phase II (20-40 min) ± SEM
Vehicle Control65.2 ± 5.198.7 ± 8.4
Morphine (10 mg/kg, i.p.)21.5 ± 3.315.4 ± 2.9
ISO-001 (20 mg/kg, i.p.)58.9 ± 4.845.1 ± 6.2
ISO-002 (20 mg/kg, i.p.)35.7 ± 4.152.3 ± 7.5
p < 0.05 compared to Vehicle Control

4. Relevant Pain Signaling Pathways

Understanding the underlying neurobiology of pain is crucial for rational drug design. The ascending pain pathway describes how a noxious stimulus is transduced at the periphery and transmitted to the brain for perception. Descending pathways, involving neurotransmitters like serotonin and endogenous opioids, can modulate this signal.[29][30]

G cluster_0 Periphery cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Brain Stimulus Noxious Stimulus (Heat, Chemical) Nociceptor Nociceptor (Peripheral Nerve Ending) Stimulus->Nociceptor Transduction FirstOrder 1st Order Neuron Nociceptor->FirstOrder Transmission SecondOrder 2nd Order Neuron (Spinothalamic Tract) FirstOrder->SecondOrder Glutamate, Substance P Thalamus Thalamus (Relay Station) SecondOrder->Thalamus Ascending Pathway Interneuron Inhibitory Interneuron Interneuron->FirstOrder Inhibition Cortex Somatosensory Cortex Thalamus->Cortex Perception Descending Descending Pathway (e.g., from PAG) Descending->Interneuron Modulation (Opioids, Serotonin)

Figure 2: Simplified diagram of the ascending and descending pain pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole. Our aim is to help you improve reaction yields and purity through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A highly effective method is a one-pot, three-component reaction involving 3-methoxybenzaldehyde, malononitrile, and hydroxylamine hydrochloride. This approach is favored for its operational simplicity and generally good yields.[1][2] A Lewis acid catalyst, such as ceric ammonium nitrate, is often employed to improve reaction rates and yields.[1]

Q2: I am getting a low yield of the desired product. What are the potential causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.[3][4]

  • Impure Reactants: The purity of starting materials, especially the aldehyde, is crucial.[3][5]

  • Side Reactions: The formation of byproducts, such as the dimerization of nitrile oxide intermediates, can reduce the yield of the desired isoxazole.[6]

  • Inefficient Purification: Product loss during workup and purification steps is a common issue.[4]

Q3: How can I minimize the formation of the isomeric 3-amino-5-(3-methoxyphenyl)isoxazole?

A3: The regioselectivity of the isoxazole ring formation is highly dependent on the reaction conditions, particularly pH and temperature. For the synthesis of 5-aminoisoxazoles, the reaction is typically carried out under conditions that favor the nucleophilic attack of hydroxylamine on the nitrile group of an intermediate. Careful control of the reaction pH is a key factor in directing the regioselectivity.

Q4: What is the recommended solvent for this reaction?

A4: Isopropyl alcohol and ethanol are commonly used and effective solvents for this type of multicomponent reaction.[1] They offer good solubility for the reactants and are suitable for the typical reaction temperatures.

Q5: How can I best purify the final product?

A5: Purification can be achieved through a combination of extraction, recrystallization, and column chromatography. The typical procedure involves quenching the reaction with cold water, neutralizing with a mild base like sodium bicarbonate, and extracting the product with a solvent such as ethyl acetate.[1] Further purification can be achieved by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Impure starting materials.3. Incorrect reaction temperature.1. Use a fresh batch of catalyst.2. Check the purity of reactants by NMR or other analytical methods.3. Ensure the reaction is heated to the optimal reflux temperature.
Multiple Spots on TLC (Thin Layer Chromatography) 1. Formation of isomeric byproducts.2. Unreacted starting materials.3. Decomposition of the product.1. Optimize reaction conditions (pH, temperature) to improve regioselectivity.2. Increase reaction time or add a slight excess of one reactant.3. Monitor the reaction closely by TLC and avoid prolonged heating.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities.2. Residual solvent.1. Purify the crude product using column chromatography.2. Ensure all solvent is removed under vacuum. Try trituration with a non-polar solvent to induce crystallization.
Yield Decreases Upon Scaling Up the Reaction 1. Inefficient heat transfer.2. Inadequate mixing.1. Ensure uniform heating using an oil bath.2. Use a suitable mechanical stirrer for larger reaction volumes.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-amino-3-arylisoxazole-4-carbonitriles.[1]

Materials:

  • 3-methoxybenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Nitrate (CAN)

  • Isopropyl alcohol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • Slowly add a catalytic amount of ceric ammonium nitrate (2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 5 hours.

  • Monitor the reaction progress using TLC with an ethyl acetate:n-hexane (4:6) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Parameter Condition A Condition B Condition C
Catalyst Ceric Ammonium NitrateNonePiperidine
Solvent Isopropyl AlcoholEthanolDMF
Temperature RefluxReflux80 °C
Reaction Time 5 hours8 hours12 hours
Yield (%) ~85%~60%~45%

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual yields may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactants (3-methoxybenzaldehyde, malononitrile, hydroxylamine HCl) in Isopropyl Alcohol B Add Catalyst (Ceric Ammonium Nitrate) A->B C Reflux for 5 hours B->C D Monitor by TLC C->D E Quench with Cold Water & Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Recrystallization or Chromatography G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Pure Impure Use Purified Reactants Purity->Impure Impure Catalyst Check Catalyst Activity Conditions->Catalyst Optimal OptimizeCond Optimize Temperature and Reaction Time Conditions->OptimizeCond Suboptimal Workup Review Workup & Purification Procedure Catalyst->Workup Active FreshCat Use Fresh Catalyst Catalyst->FreshCat Inactive ImproveWorkup Minimize Losses During Extraction & Purification Workup->ImproveWorkup Inefficient Success Yield Improved Impure->Success OptimizeCond->Success FreshCat->Success ImproveWorkup->Success

Caption: Troubleshooting logic for addressing low reaction yield.

References

overcoming solubility issues of 5-Amino-3-(3-methoxyphenyl)isoxazole in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with 5-Amino-3-(3-methoxyphenyl)isoxazole in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure, which contains a significant hydrophobic region, including the methoxyphenyl and isoxazole rings. While the amino group can participate in hydrogen bonding, the overall lipophilic character of the molecule restricts its ability to readily dissolve in water.

Q2: What are the initial recommended steps to solubilize this compound for in vitro assays?

A2: For initial experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many organic compounds.[1] From this stock, the compound can be diluted into your aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution.

Q3: What is the predicted pKa of this compound and how does it influence solubility?

A3: The predicted pKa of the amino group on this compound is approximately 3.5 to 4.5. This suggests the compound is a weak base. Consequently, its aqueous solubility is expected to be pH-dependent, increasing in acidic conditions (pH < pKa) where the amino group becomes protonated, forming a more soluble salt.

Q4: Are there common pitfalls to be aware of when working with this compound?

A4: A frequent issue is the precipitation of the compound when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This "solvent-shifting" phenomenon occurs when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous environment. It is crucial to ensure the final concentration of the organic co-solvent is as low as possible (typically <1%) and that the final compound concentration is below its solubility limit in the final medium.

Troubleshooting Guide

Problem 1: The compound is difficult to dissolve, even in DMSO.
  • Potential Cause: Insufficient energy to break the crystal lattice.

  • Solution:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes to provide mechanical energy for dissolution.[1]

    • Gentle Warming: Gently warm the solution to 37-40°C. Be cautious, as excessive heat may degrade the compound.[1]

    • Vortexing: Vigorous vortexing for several minutes can also aid in dissolution.

Problem 2: The compound precipitates out of the aqueous medium after dilution from a DMSO stock.
  • Potential Cause 1: The final concentration of the compound is above its aqueous solubility limit.

  • Solution 1: Optimization of Final Concentration

    • Determine the approximate aqueous solubility of your compound using the protocol provided in the "Experimental Protocols" section.

    • Ensure your final experimental concentration is below this determined solubility limit.

  • Potential Cause 2: High percentage of organic co-solvent in the final solution.

  • Solution 2: Minimize Co-solvent Concentration

    • Prepare a more concentrated initial stock solution in DMSO. This allows for the addition of a smaller volume to your aqueous medium, thereby keeping the final DMSO concentration low (ideally below 1%).

  • Potential Cause 3: Interaction with components in the experimental medium (e.g., salts, proteins).

  • Solution 3: Employ Solubility Enhancement Techniques

    • pH Adjustment: If your experimental conditions allow, adjust the pH of the aqueous medium to be below the pKa of the compound (e.g., pH 3-4) to increase the proportion of the more soluble protonated form.

    • Co-solvents: Introduce a small, fixed percentage of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol 400) into your final aqueous medium.

    • Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be used as a guide for initial experimental design.

PropertyPredicted ValuePrediction Tool
pKa (Basic) 4.2 ± 0.5Rowan pKa Calculator, ACD/pKa
LogP 2.1ADMET-AI, admetSAR
Aqueous Solubility (LogS) -3.2 (approx. 6.3 µg/mL)ADMET-AI, admetSAR
Water Solubility Category Poorly SolubleADMET-AI
Solubility in DMSO Predicted to be highGeneral knowledge for similar structures
Solubility in Ethanol Predicted to be moderateGeneral knowledge for similar structures

Experimental Protocols

Protocol 1: Shake-Flask Method for Aqueous Solubility Determination

This protocol outlines a standard procedure to experimentally determine the equilibrium solubility of this compound in an aqueous buffer.[2][3][4]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of PBS (e.g., 2 mL).

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to systematically evaluate the effect of co-solvents on the solubility of the compound.

Materials:

  • This compound

  • DMSO

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v of DMSO, Ethanol, or PEG 400 in PBS).

  • Using the shake-flask method described in Protocol 1, determine the solubility of the compound in each of the co-solvent mixtures.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify a suitable co-solvent system for your experiments.

Protocol 3: Cyclodextrin-Mediated Solubilization (Phase Solubility Study)

This protocol is used to investigate the formation and stoichiometry of inclusion complexes with cyclodextrins.[5]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., deionized water or PBS)

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • After equilibration, filter the solutions to remove undissolved compound.

  • Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The shape of this phase solubility diagram will indicate the type of complex formed and its stoichiometry.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial Problem cluster_strategies Solubilization Strategies cluster_protocols Experimental Verification cluster_outcome Desired Outcome Start Poor Aqueous Solubility of This compound pH_Mod pH Adjustment (Acidification) Start->pH_Mod Investigate Co_Solvent Co-solvency (e.g., DMSO, Ethanol) Start->Co_Solvent Investigate Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Start->Cyclodextrin Investigate Shake_Flask Shake-Flask Solubility Assay pH_Mod->Shake_Flask Verify with Co_Solvent->Shake_Flask Verify with Phase_Solubility Phase Solubility Study Cyclodextrin->Phase_Solubility Verify with End Clear, Stable Aqueous Solution for Experiments Shake_Flask->End Phase_Solubility->End

Caption: Workflow for addressing solubility issues of this compound.

Relevant Signaling Pathway: PI3K/Akt Pathway

Isoxazole derivatives have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effects (Cell Survival, Proliferation, Growth) mTORC1->Downstream Isoxazole Isoxazole Derivatives (Potential Inhibitors) Isoxazole->PI3K inhibit Isoxazole->Akt inhibit

Caption: The PI3K/Akt signaling pathway and potential inhibition by isoxazole derivatives.

References

troubleshooting unexpected side reactions in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments, with a focus on unexpected side reactions.

Frequently Asked Questions (FAQs)

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can be a common issue. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] You can use CuI directly or generate the catalyst in situ from CuSO₄ with a reducing agent.[1]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Less polar solvents may favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[1]

  • In Situ Generation of Nitrile Oxide: Nitrile oxides can be unstable. Slow, in situ generation from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is giving me the 3,5-isomer as the major product. What should I do?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-regioisomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][3][4][5][6]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][7]

Issue 2: Low Reaction Yields

Q3: My isoxazole synthesis is resulting in very low yields. What are the common causes and how can I improve it?

A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and prone to dimerization, which forms furoxans as a major byproduct.[1][8][9][10]

    • Solution: Generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[1] A slow addition of the nitrile oxide precursor to the reaction mixture can also help maintain a low concentration and minimize dimerization.[11]

  • Substrate Reactivity:

    • Steric hindrance on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1]

    • Electron-poor alkynes are generally more reactive towards nitrile oxides.

  • Reaction Conditions:

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice of base (e.g., triethylamine) and its stoichiometry are critical.[1][11]

    • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the nitrile oxide. Temperature optimization is key.[1][11]

  • Catalyst Inactivity: For catalyzed reactions, ensure your catalyst is active and used at the correct loading.[11]

Issue 3: Unexpected Side Products

Q4: I am observing unexpected peaks in my NMR and LC-MS that do not correspond to my starting materials or the desired isoxazole product. What could these be?

A4: Besides the common formation of regioisomers and furoxan dimers, other unexpected side reactions can occur:

  • O-imidoylation: In reactions of 1,3-dicarbonyl compounds with nitrile oxides, O-imidoylation can sometimes compete with the desired [3+2] cycloaddition.[12]

  • Formation of Oxazoles and 2H-Azirines: Depending on the reaction conditions (especially the base used), the cyclization of certain precursors like 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can lead to the formation of oxazoles or 2H-azirines alongside or instead of isoxazoles.[13]

  • Deacylation of Intermediates: In some multi-step syntheses involving isoxazoles as intermediates, side reactions like deacylation can occur, leading to a decrease in the yield of the final product.[14]

  • Solvent Participation: While less common, the solvent can sometimes participate in the reaction, leading to unexpected byproducts. Ensure the use of an appropriate, inert solvent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketones [7]

EntryLewis Acid (equiv.)SolventTime (h)Ratio (3,4-isomer : 4,5-isomer)Yield (%)
1BF₃·OEt₂ (0.5)CH₃CN1.580:2082
2BF₃·OEt₂ (1.0)CH₃CN1.090:1085
3BF₃·OEt₂ (1.5)CH₃CN1.093:790
4BF₃·OEt₂ (2.0)CH₃CN0.5>99:196
5BF₃·OEt₂ (2.0)CH₂Cl₂1.595:593
6BF₃·OEt₂ (2.0)Toluene2.088:1280

Table 2: Yields for the Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2] Cycloaddition [3]

EntryAldehydeN-hydroximidoyl chlorideYield (%)
1Propanal4-Chlorobenzohydroximoyl chloride95
2Butanal4-Chlorobenzohydroximoyl chloride96
3Isovaleraldehyde4-Chlorobenzohydroximoyl chloride99
4Propanal4-Methylbenzohydroximoyl chloride92
5Propanal4-Methoxybenzohydroximoyl chloride90

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition[1]
  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base such as triethylamine (1.5 mmol).

  • For in situ generation of the nitrile oxide, add N-chlorosuccinimide (1.2 mmol) portion-wise to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1][3]
  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is typically subjected to an oxidative workup to convert the intermediate dihydroisoxazole to the isoxazole.

  • After workup, purify the crude product by column chromatography to obtain the 3,4-disubstituted isoxazole.

Protocol 3: Synthesis of Isoxazoles from β-Diketones and Hydroxylamine[15][16]
  • Dissolve the β-diketone (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol.

  • Add a base, such as aqueous KOH, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After cooling to room temperature, neutralize the mixture with an acid (e.g., acetic acid) and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_dimerization Troubleshooting Dimerization cluster_reactivity Addressing Reactivity cluster_conditions Optimizing Conditions start Low Yield Observed check_nitrile_oxide Is Nitrile Oxide Dimerization (Furoxan Formation) Suspected? start->check_nitrile_oxide in_situ Generate Nitrile Oxide in situ at Low Temperature check_nitrile_oxide->in_situ Yes check_reactivity Are Starting Materials Sterically Hindered? check_nitrile_oxide->check_reactivity No slow_addition Slowly Add Nitrile Oxide Precursor in_situ->slow_addition and/or increase_dipolarophile Increase Concentration of Dipolarophile slow_addition->increase_dipolarophile and end_point Yield Improved increase_dipolarophile->end_point increase_temp Optimize Temperature (Increase Cautiously) check_reactivity->increase_temp Yes check_conditions Are Reaction Conditions Optimal? check_reactivity->check_conditions No prolong_time Prolong Reaction Time increase_temp->prolong_time prolong_time->end_point change_catalyst Consider a More Active Catalyst change_catalyst->end_point optimize_base Screen Different Bases and Stoichiometries check_conditions->optimize_base Yes check_conditions->end_point No, conditions are optimal optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_solvent->end_point

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Regioselectivity_Control cluster_35 For 3,5-Disubstituted Isoxazole cluster_34 For 3,4-Disubstituted Isoxazole start Goal: Control Regioselectivity in Isoxazole Synthesis desired_isomer Desired Isomer? start->desired_isomer use_terminal_alkyne Use Terminal Alkyne desired_isomer->use_terminal_alkyne 3,5-isomer use_internal_alkyne Use Internal Alkyne (for 3,4,5-) desired_isomer->use_internal_alkyne 3,4-isomer cu_catalyst Employ Cu(I) Catalyst use_terminal_alkyne->cu_catalyst low_temp Lower Reaction Temperature cu_catalyst->low_temp less_polar_solvent Use Less Polar Solvent low_temp->less_polar_solvent end_point Achieve Desired Regioisomer less_polar_solvent->end_point enamine_route Enamine-based [3+2] Cycloaddition enamino_diketone_route β-Enamino Diketone + Hydroxylamine + Lewis Acid enamino_diketone_route->end_point

Caption: Strategies for controlling regioselectivity in isoxazole synthesis.

Reaction_Pathways cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Condensation with Hydroxylamine nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) isoxazole_cyclo Isoxazole nitrile_oxide->isoxazole_cyclo furoxan Furoxan (Dimer) nitrile_oxide->furoxan Dimerization (Side Reaction) alkyne R'C≡CR'' (Alkyne) alkyne->isoxazole_cyclo diketone R-CO-CH₂-CO-R' (β-Diketone) isoxazole_cond Isoxazole diketone->isoxazole_cond hydroxylamine NH₂OH (Hydroxylamine) hydroxylamine->isoxazole_cond isomers Mixture of Regioisomers (Side Product if R≠R') isoxazole_cond->isomers If unsymmetrical

Caption: Major synthetic pathways to isoxazoles and common side reactions.

References

optimization of reaction conditions for multicomponent synthesis of isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of multicomponent isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the multicomponent synthesis of isoxazoles?

A1: The most common multicomponent approach for synthesizing isoxazoles, particularly isoxazol-5(4H)-ones, involves the one-pot reaction of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[1][2][3][4] Variations of this method may utilize other active methylene compounds.

Q2: What are the critical reaction parameters that influence the yield and purity of isoxazoles in a multicomponent synthesis?

A2: Several factors significantly impact the outcome of the reaction. These include the choice of catalyst, the solvent system, the reaction temperature, and the reaction time.[2][5][6] The nature of the substituents on the aromatic aldehyde can also play a role, with electron-donating groups sometimes leading to higher yields.[2]

Q3: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, including incomplete reaction, formation of side products, or decomposition of reactants or products. To improve the yield, consider optimizing the catalyst, solvent, and temperature. For instance, using an acidic ionic liquid as a catalyst has been shown to produce yields ranging from 20-96%.[2] Additionally, green chemistry approaches like ultrasound or microwave irradiation can accelerate the reaction and improve yields.[1][3] The stoichiometry of the reactants, particularly the amount of hydroxylamine hydrochloride, can also influence the yield.[2]

Q4: I am observing the formation of side products or impurities. How can I minimize them?

A4: The formation of impurities can be due to non-optimal reaction conditions. Overly high temperatures can lead to decomposition, while an inappropriate catalyst might not provide the desired selectivity.[5] Careful monitoring of the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time to minimize byproduct formation.[1] Purification techniques such as recrystallization are often necessary to obtain the pure isoxazole product.[2]

Q5: Can the reaction be performed under environmentally friendly conditions?

A5: Yes, several green chemistry approaches have been successfully applied to the multicomponent synthesis of isoxazoles. These methods often utilize water as a solvent, which is non-toxic and economical.[1][3] Natural catalysts, such as fruit juices, have also been explored.[4][7] Furthermore, techniques like ultrasound-assisted synthesis can reduce reaction times and energy consumption.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low or No Product Formation Inactive or insufficient catalyst.Ensure the catalyst is active and used in the appropriate amount. For example, some protocols suggest 10 mol% of the catalyst.[3]
Inappropriate solvent.The solvent plays a crucial role in reactant solubility and reaction rate. Water or ethanol-water mixtures are commonly used and have proven effective.[1][3]
Low reaction temperature.Increase the temperature moderately. However, be cautious as excessively high temperatures can lead to decomposition.[5]
Short reaction time.Monitor the reaction using TLC to ensure it has gone to completion. Some reactions may require several hours.[2]
Formation of Multiple Products Lack of selectivity.The choice of catalyst can significantly influence selectivity. Experiment with different acidic or basic catalysts.[2]
Non-optimal temperature.Temperature can affect the reaction pathway. Try running the reaction at a lower or higher temperature to favor the desired product.[5]
Difficulty in Product Isolation Product is soluble in the reaction mixture.If the product precipitates upon completion, it can be collected by filtration. If not, extraction with an appropriate organic solvent followed by purification may be necessary.[1][2]
Presence of unreacted starting materials.Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.[2]

Experimental Protocols

General Protocol for the Synthesis of 4-Arylidene-3-methylisoxazole-5(4H)-one Derivatives

This protocol is a generalized procedure based on common multicomponent synthesis methods.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst (e.g., acidic ionic liquid, as specified in the literature)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser (if refluxing)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and the catalyst in the chosen solvent.[2]

  • Stir the mixture at the optimized temperature (which can range from room temperature to reflux) for the required time.[2] The reaction progress should be monitored by TLC.

  • Upon completion, if the product precipitates, cool the reaction mixture and collect the solid by vacuum filtration.[1]

  • Wash the collected solid with cold distilled water.[2]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure isoxazole derivative.[2]

Optimization of Reaction Conditions: Data Summary

The following table summarizes the effect of different catalysts and conditions on the yield of a model reaction for the synthesis of 4-arylidene-3-methylisoxazole-5(4H)-one.

Catalyst Solvent Temperature (°C) Time Yield (%) Citation
Acidic Ionic LiquidVaried (e.g., EtOH)Reflux24 h20-96[2]
Vitamin B1Deionized water20 (Ultrasound)30 min-[1]
Itaconic AcidWater50 (Ultrasound)15 min95[3]
Pyruvic AcidWater---[3]
Fe3O4@MAP-SO3HEthanol-water (1:3)- (Ultrasound)20 min92[3]
Cocos nucifera L. juiceWater:Ethanol (19:1)Room Temp-92[4][7]
Malic AcidWater50-High[9]

Note: "-" indicates that the specific data was not provided in the cited source.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl B Add Catalyst and Solvent A->B C Stir at Optimized Temperature B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Pure Isoxazole Product H->I troubleshooting_logic cluster_investigate Investigation cluster_optimize Optimization Start Low Yield or Impure Product Catalyst Check Catalyst: - Activity - Amount Start->Catalyst Solvent Evaluate Solvent: - Solubility - Polarity Start->Solvent Temperature Assess Temperature: - Too Low? - Too High? Start->Temperature Time Verify Reaction Time: - Incomplete? - Decomposition? Start->Time Opt_Cat Screen Different Catalysts Catalyst->Opt_Cat Opt_Sol Test Alternative Solvents Solvent->Opt_Sol Opt_Temp Optimize Temperature Profile Temperature->Opt_Temp Opt_Time Determine Optimal Time with TLC Time->Opt_Time Improved Improved Yield and Purity Opt_Cat->Improved Opt_Sol->Improved Opt_Temp->Improved Opt_Time->Improved

References

minimizing impurity formation during the synthesis of aminophenylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of aminophenylisoxazoles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of aminophenylisoxazoles, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Aminophenylisoxazole Product
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate, while others may need cooling to prevent side reactions.
Incorrect pH The pH of the reaction mixture can be critical, especially for controlling regioselectivity. Adjust the pH to the optimal range for the desired isomer.
Poor Quality Starting Materials Ensure the purity of starting materials, as impurities can interfere with the reaction.
Catalyst Inactivity If a catalyst is used, ensure its activity is not compromised. Consider using a fresh batch of catalyst.
Problem 2: Formation of Significant Amounts of Isomeric Impurities

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles. The two primary isomers in this context are the 3-amino-5-phenylisoxazole and the 5-amino-3-phenylisoxazole derivatives.

Possible CauseSuggested Solution
Lack of Regiocontrol The regioselectivity of the reaction between the aminophenyl precursor and the three-carbon building block is highly dependent on the reaction conditions.
Incorrect pH The pH of the reaction medium can significantly influence which nucleophilic center of the intermediate reacts to form the isoxazole ring.
Suboptimal Temperature Temperature can affect the rate of competing reaction pathways, leading to the formation of different isomers.

Troubleshooting Workflow for Isomeric Impurity Formation

start High Isomeric Impurity Detected check_ph Verify and Adjust Reaction pH start->check_ph check_temp Optimize Reaction Temperature check_ph->check_temp pH adjustment insufficient end_node Isomeric Impurity Minimized check_ph->end_node pH adjustment successful purification Implement Purification Strategy check_temp->purification Temperature optimization insufficient check_temp->end_node Temperature optimization successful purification->end_node

Caption: Troubleshooting workflow for managing isomeric impurities.

Problem 3: Presence of Oxime Byproducts

The reaction of a carbonyl compound (e.g., an aminobenzaldehyde derivative) with hydroxylamine can lead to the formation of a stable oxime intermediate. If this intermediate does not proceed to the cyclization step, it will remain as an impurity.

Possible CauseSuggested Solution
Incomplete Cyclization The conditions may favor the formation of the oxime but not its subsequent cyclization to the isoxazole ring.[1][2]
Reaction Stoichiometry An excess of the carbonyl-containing starting material or hydroxylamine can lead to the accumulation of the oxime.
Suboptimal pH or Temperature for Cyclization The optimal conditions for oxime formation and cyclization may differ.
Problem 4: Unreacted Starting Materials in the Final Product
Possible CauseSuggested Solution
Insufficient Reaction Time As mentioned previously, ensure the reaction has gone to completion by monitoring with TLC or HPLC.
Poor Solubility of Reactants If a reactant is not fully dissolved, it may not be available for the reaction. Consider a different solvent or co-solvent system.
Reversible Reaction The reaction may be reversible under the chosen conditions. Consider strategies to remove a byproduct to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of aminophenylisoxazoles?

A1: The most common impurities include:

  • Isomeric products: 3-amino-5-phenylisoxazole and 5-amino-3-phenylisoxazole derivatives are common regioisomers.

  • Unreacted starting materials: Such as the aminophenyl precursor (e.g., aminobenzaldehyde), the active methylene compound (e.g., cyanoacetamide), and hydroxylamine.

  • Oxime intermediates: Formed from the reaction of a carbonyl group with hydroxylamine, which may not have cyclized to the isoxazole ring.[1][2]

  • Michael addition byproducts: If α,β-unsaturated carbonyl compounds are used as precursors, Michael addition of nucleophiles can lead to side products.[3]

  • Side-products from the amino group: The amino group on the phenyl ring can potentially undergo oxidation or other side reactions depending on the reagents and conditions used.

Q2: How can I control the regioselectivity of the reaction to obtain the desired aminophenylisoxazole isomer?

A2: Controlling regioselectivity is crucial and can often be achieved by carefully adjusting the reaction conditions:

  • pH Control: The pH of the reaction mixture is a key factor. For some systems, basic conditions (pH > 8) may favor the formation of the 5-amino substituted isomer, while neutral to slightly acidic conditions (pH 7-8) may favor the 3-amino substituted isomer.

  • Temperature Control: Lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product. Systematic temperature screening is recommended.

  • Choice of Base: The type and strength of the base used can influence the deprotonation of intermediates and thus the reaction pathway.

Q3: What are the recommended purification techniques for aminophenylisoxazoles?

A3: Common purification techniques include:

  • Recrystallization: This is often the most effective method for removing minor impurities and isolating a highly pure product. The choice of solvent is critical.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities, including isomeric impurities.

  • Acid-Base Extraction: The basicity of the amino group on the phenyl ring can be exploited to separate the product from non-basic impurities through a series of pH-adjusted extractions.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in aminophenylisoxazole synthesis?

A4: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for quantifying the purity of the product and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and can also be used to identify and quantify major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Experimental Protocols

General Protocol for the Synthesis of 5-Amino-3-(aminophenyl)isoxazole Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Workflow for Aminophenylisoxazole Synthesis

start Starting Materials (Aminobenzaldehyde, Malononitrile, Hydroxylamine HCl) reaction One-Pot Reaction (Solvent, Base/Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Neutralization, Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Analysis (HPLC, NMR, MS) purification->analysis end_node Pure Aminophenylisoxazole analysis->end_node

Caption: General workflow for the synthesis and purification of aminophenylisoxazoles.

Materials:

  • Substituted aminobenzaldehyde (1.0 eq)

  • Malononitrile or other active methylene compound (1.0 - 1.2 eq)

  • Hydroxylamine hydrochloride (1.0 - 1.2 eq)

  • Base (e.g., sodium acetate, triethylamine, or sodium hydroxide)

  • Solvent (e.g., ethanol, methanol, or water)

Procedure:

  • Dissolve the substituted aminobenzaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add the base to the mixture and stir until it is fully dissolved.

  • Add hydroxylamine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product is then subjected to an aqueous work-up, which may involve neutralization with an acid or base and extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of pH and Temperature on Isomer Formation (Hypothetical Data)

This table illustrates how reaction conditions can influence the ratio of isomeric products. The data presented here is hypothetical and serves as an example for experimental design.

EntrypHTemperature (°C)Ratio of 3-amino-5-phenyl to 5-amino-3-phenyl Isomer
152580:20
272560:40
392530:70
475055:45
578050:50

This data suggests that a lower pH and temperature may favor the formation of the 3-amino-5-phenyl isomer in this hypothetical case.

References

Technical Support Center: Purification of 5-Amino-3-(3-methoxyphenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-3-(3-methoxyphenyl)isoxazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of isoxazole derivatives via recrystallization and column chromatography.

Recrystallization

Question: How do I select an appropriate solvent for recrystallization?

Answer: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at its boiling point. For isoxazole derivatives, polar protic solvents are often a good starting point. A common rule of thumb is that solvents with functional groups similar to the compound being purified are often effective solubilizers.[1]

Troubleshooting Guide: Recrystallization

Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. Supersaturation has not been achieved. 3. The cooling process is too slow.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[2] 2. Try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[2] 3. If available, add a seed crystal of the pure compound. 4. Cool the solution in an ice bath.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. Insoluble impurities are present.1. Switch to a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You can insulate the flask to slow down cooling. 3. Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Crystallization happens too quickly, forming fine powder. 1. The solution is too concentrated. 2. The solution cooled too rapidly.1. Re-heat the solution and add a small amount of additional solvent (1-2 mL) to slightly exceed the minimum required for dissolution at boiling.[2] 2. Ensure the flask is not too large for the volume, as a shallow solvent pool has a high surface area and cools quickly.[2] Allow the flask to cool slowly at room temperature before moving to an ice bath.
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. The crystals were not washed with ice-cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Minimize the amount of hot solvent used for dissolution. After filtering, cool the mother liquor in an ice bath to maximize crystal precipitation. 2. Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals to remove adhering impurities without re-dissolving the product. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Silica Gel Column Chromatography

Question: How do I choose the right solvent system (eluent) for column chromatography?

Answer: The choice of eluent is critical for good separation. The process should begin with Thin-Layer Chromatography (TLC) to test various solvent systems.[3] Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35.[3] A common starting point for isoxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The polarity is gradually increased to elute compounds with stronger interactions with the silica gel.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause Solution
Poor separation (overlapping bands). 1. The chosen eluent is too polar. 2. The column was packed unevenly. 3. The initial sample band was too wide. 4. The column was overloaded with the crude sample.1. Switch to a less polar solvent system based on TLC analysis. This will increase the interaction of the compounds with the silica, improving separation. 2. Ensure the silica gel is packed homogeneously without air bubbles or channels.[3] Tapping the column during packing helps settle the silica evenly.[6] 3. Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow, concentrated band.[6] 4. Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude compound.
The compound will not elute from the column. 1. The eluent is not polar enough. 2. The compound is highly polar and strongly adsorbed to the silica.1. Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the compound is still retained, a small percentage of a very polar solvent like methanol can be added to the eluent. Be cautious, as this can significantly reduce separation.
Cracks or channels appear in the silica bed. 1. The column ran dry (the solvent level dropped below the top of the silica). 2. Heat generated from the interaction of a very polar solvent with the silica caused thermal expansion and cracking.1. Never let the solvent level fall below the surface of the stationary phase.[6] Keep the column topped up with eluent. 2. When switching to a much more polar solvent, introduce it gradually to manage any heat generation.
Colored impurities co-elute with the product. 1. The polarity difference between the impurity and the product is insufficient for separation with the current eluent.1. Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. 2. Consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) if silica gel is ineffective.[3]

Data & Parameters

Table 1: Common Solvent Systems for Purification

This table provides starting points for solvent selection for both recrystallization and column chromatography of moderately polar compounds like 5-amino-isoxazole derivatives.

Purification MethodSolvent / System (v/v)PolarityNotes
Recrystallization Ethanol or IsopropanolHighGood for compounds that are highly soluble when hot and poorly soluble when cold.
n-Hexane / Ethyl AcetateLow to MediumA versatile mixture; the ratio can be adjusted until the compound dissolves when hot but is cloudy/precipitates when cold.[1]
n-Hexane / AcetoneLow to MediumSimilar to Hexane/EtOAc, often provides good crystal formation.[1]
Column Chromatography Hexane / Ethyl Acetate (e.g., 9:1 -> 1:1)Low to MediumA standard choice. Start with low polarity (more hexane) and gradually increase the ethyl acetate content.[4][5]
Petroleum Ether / Ethyl AcetateLow to MediumAn alternative to hexane, with similar properties.[4]
Dichloromethane / Methanol (e.g., 99:1 -> 95:5)Medium to HighUseful for more polar compounds that do not elute with Hexane/EtOAc systems.
Table 2: Analytical Techniques for Purity Assessment

Confirming the purity and identity of the final product is a critical step.[7]

TechniquePurpose
Thin-Layer Chromatography (TLC) To monitor reaction progress and check the purity of column fractions. A single spot suggests a pure compound.
High-Performance Liquid Chromatography (HPLC) To accurately quantify the purity of the final compound.[7][8] Reversed-phase HPLC with a C18 column is common.[8]
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) To confirm the chemical structure and identify the presence of impurities.[7][9]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[7][8]
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., N-H, C=N, C-O).[7]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble at its boiling point (see Table 1). Ethanol is a common choice for isoxazole derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent dropwise until the solid just dissolves completely at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[2] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven or vacuum desiccator to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of a chromatography column.[6] Add a thin layer of sand.

  • Slurry Packing: In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc). The amount of silica should be 50-100 times the weight of the crude material.

  • Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure the silica packs down evenly without cracks or air bubbles.[3][6] Do not let the solvent level drop below the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica bed. Drain the solvent until the sample solution has fully entered the silica. Add a small protective layer of sand on top.

  • Elution: Carefully fill the column with the eluent. Begin collecting fractions as the solvent flows through the column. Monitor the separation of bands visually if the compounds are colored, or by collecting small fractions and analyzing them by TLC.

  • Gradient Elution (Optional): If separation is slow, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of more polar compounds.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

G General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Post-Workup) Purity_Check1 Assess Purity (TLC) Crude->Purity_Check1 Column Column Chromatography Purity_Check1->Column Multiple spots/ streaking Recrystal Recrystallization Purity_Check1->Recrystal Minor impurities/ ~80-95% pure Purity_Check2 Assess Purity (TLC, HPLC, NMR) Column->Purity_Check2 Recrystal->Purity_Check2 Purity_Check2->Column Still impure Pure_Product Pure Product Purity_Check2->Pure_Product Single spot/ >98% pure

Caption: General workflow for the purification and analysis of a crude product.

G Troubleshooting Crystallization Start Solution Cooled, No Crystals Formed Scratch Scratch flask with glass rod Start->Scratch Seed Add a seed crystal Scratch->Seed No Success Crystals Form Scratch->Success Yes IceBath Cool in ice bath Seed->IceBath No Seed->Success Yes ReduceSolvent Boil off some solvent and re-cool IceBath->ReduceSolvent No IceBath->Success Yes ReduceSolvent->Success Yes Failure Still no crystals, re-evaluate solvent ReduceSolvent->Failure No

Caption: Decision-making flowchart for inducing crystallization.

G Principle of Column Chromatography cluster_elution column Eluent (Mobile Phase) Sand Sample Mixture Silica Gel (Stationary Phase) Sand Cotton Plug A Compound A (Less Polar) column:f2->A Travels faster with non-polar eluent B Compound B (More Polar) column:f3->B Adsorbs more strongly to polar silica Elutes_First Elutes First A->Elutes_First Elutes_Last Elutes Last B->Elutes_Last

Caption: Separation principle based on polarity in normal-phase chromatography.

References

Technical Support Center: Managing Thermal Instability of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal instability of isoxazole compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is resulting in low yields and a complex mixture of byproducts. What are the likely causes related to thermal instability?

Low yields and byproduct formation in isoxazole synthesis can often be attributed to the thermal decomposition of the isoxazole ring or reactive intermediates. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage at elevated temperatures.[1] Key factors include:

  • Decomposition of Nitrile Oxide Intermediate: Nitrile oxides, common precursors in 1,3-dipolar cycloaddition reactions for isoxazole synthesis, are often unstable and can dimerize to form furoxans, especially at higher temperatures.

  • Ring Opening of the Isoxazole Product: The formed isoxazole ring can undergo thermal rearrangement or decomposition. Pyrolysis studies have shown that isoxazoles can rearrange to oxazoles or decompose into smaller fragments like ketenimines and carbon monoxide.[2][3]

  • Reaction Temperature: Higher reaction temperatures, while potentially increasing the reaction rate, can significantly accelerate decomposition pathways.[4]

Q2: At what temperature range should I be concerned about the thermal decomposition of my isoxazole compound?

The thermal stability of isoxazole derivatives can vary significantly based on their substitution pattern. However, studies on isoxazoline compounds have indicated that thermal decomposition can occur in the liquid phase at temperatures ranging from 160–280°C.[5] It is crucial to determine the thermal stability of your specific compound, but as a general guideline, prolonged heating above 150°C should be approached with caution.

Q3: How does pH influence the stability of isoxazole compounds during synthesis and workup?

The isoxazole ring is susceptible to both acidic and basic conditions, which can lead to ring-opening and degradation.

  • Basic Conditions: Isoxazole compounds can be particularly unstable under basic conditions, leading to base-catalyzed ring opening.[6][7] For example, the isoxazole derivative leflunomide shows significant decomposition at pH 10.0.[6]

  • Acidic Conditions: Strong acidic conditions can also promote the degradation of isoxazoles.[8] The pH-rate profile of the degradation of an isoxazole-containing naphthoquinone derivative showed specific acid catalysis at pH values below 3.5.[9]

Q4: What are some strategies to minimize thermal decomposition during isoxazole synthesis?

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Stepwise heating or the use of microwave irradiation for short durations can sometimes be beneficial.[10]

  • In Situ Generation of Reactive Intermediates: Generating unstable intermediates, such as nitrile oxides, in situ at low temperatures can minimize their decomposition and dimerization.

  • Choice of Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. Empirical screening of solvents is recommended.

  • pH Control: During workup and purification, maintain a neutral or mildly acidic/basic pH to prevent ring opening. Buffer solutions can be used to control the pH.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it reaches completion to avoid prolonged exposure of the product to heat.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction progress.
Reagents are impure or degraded.Purify starting materials. Use freshly prepared or properly stored reagents.
Incorrect stoichiometry.Verify the stoichiometry of all reactants and reagents.
Formation of Multiple Products/Byproducts Thermal decomposition of the isoxazole ring.Lower the reaction temperature. Reduce the reaction time. Consider a different synthetic route that proceeds under milder conditions.
Dimerization of nitrile oxide intermediate.Generate the nitrile oxide in situ at a low temperature. Use a higher concentration of the dipolarophile to trap the nitrile oxide as it is formed.
Product Decomposes During Workup or Purification pH is too high or too low.Neutralize the reaction mixture before extraction. Use buffered aqueous solutions during workup. Avoid strong acids or bases during purification.
High temperatures during solvent evaporation.Use a rotary evaporator at low temperature and reduced pressure. Consider freeze-drying if the compound is highly sensitive.
Decomposition on silica gel during chromatography.Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.

Quantitative Data Summary

Table 1: pH and Temperature Stability of Leflunomide (an Isoxazole Derivative) [6]

Temperature (°C)pHHalf-life (t½) (hours)
254.0Stable
257.4Stable
2510.06.0
374.0Stable
377.47.4
3710.01.2

Table 2: Thermal Decomposition Data for Isoxazoline Compounds [5]

ParameterValue
Decomposition Temperature Range160–280°C
Activation Energy (Ea)104.8 kJ/mol

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of an isoxazole compound.

Objective: To determine the onset temperature of decomposition and characterize thermal events (e.g., melting, decomposition).

Materials:

  • Isoxazole compound (2-5 mg)

  • TGA and DSC instruments[11][12]

  • Inert gas (Nitrogen or Argon)

  • Sample pans (aluminum or ceramic)

Procedure:

  • Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

  • Accurately weigh 2-5 mg of the isoxazole compound into a sample pan.

  • Place the sample pan in the instrument furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert gas flow (e.g., 20 mL/min).

  • Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

  • Analyze the resulting thermograms to determine the onset temperature of decomposition (from the TGA curve) and the melting point and other thermal transitions (from the DSC curve).

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol describes a general approach for developing an HPLC method to assess the stability of an isoxazole compound under various stress conditions.[1][13]

Objective: To develop a stability-indicating HPLC method and to identify degradation products formed under stress conditions.

Materials:

  • Isoxazole compound

  • HPLC system with a UV or PDA detector[14]

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Method Development:

    • Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for the parent isoxazole compound with a reasonable retention time. A common starting point is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the isoxazole compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.

    • Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 100°C) for a specified time, then dissolve it in a suitable solvent.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

  • HPLC Analysis:

    • Analyze the stressed samples by the developed HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Thermal_Decomposition_Pathway cluster_products Products Isoxazole Isoxazole Heat Δ (Heat) Isoxazole->Heat Vinylnitrene Vinylnitrene Intermediate Heat->Vinylnitrene Azirine Azirine Intermediate Oxazole Oxazole (Rearrangement) Azirine->Oxazole Vinylnitrene->Azirine Rearrangement Ketenimine Ketenimine Vinylnitrene->Ketenimine CO CO Vinylnitrene->CO Decomposition_Products Decomposition Products

Caption: Thermal decomposition pathway of isoxazole.

Troubleshooting_Workflow Start Low Yield / Byproducts Check_Temp Reaction Temp > 150°C? Start->Check_Temp Check_pH Basic/Strongly Acidic Workup? Check_Temp->Check_pH No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Time Prolonged Reaction Time? Check_pH->Check_Time No Neutralize Neutralize/Buffer Workup Check_pH->Neutralize Yes Monitor_Reaction Monitor Reaction and Reduce Time Check_Time->Monitor_Reaction Yes Optimize Optimized Conditions Check_Time->Optimize No Lower_Temp->Optimize Neutralize->Optimize Monitor_Reaction->Optimize

Caption: Troubleshooting workflow for isoxazole synthesis.

References

strategies to reduce the toxicity of isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole-based compounds. The focus is on strategies to mitigate the toxicity of these compounds while maintaining their therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My lead isoxazole compound is showing significant cytotoxicity in initial screens. What are the common reasons for this?

A1: Isoxazole-containing compounds can exhibit toxicity through various mechanisms. A primary cause is metabolic activation, where the isoxazole ring or its substituents are metabolized by enzymes, such as cytochrome P450s, into reactive electrophilic intermediates.[1] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity. Another potential reason is off-target activity, where the compound interacts with unintended biological targets.

Q2: What are the first structural modifications I should consider to reduce the toxicity of my isoxazole compound?

A2: A common strategy is to block or modify the sites of metabolic activation. For instance, if your compound has a methyl group at the 5-position of the isoxazole ring, this can be a site of oxidative metabolism leading to a reactive enimine intermediate.[2] Consider removing this methyl group or replacing it with a less metabolically labile group. Another approach is bioisosteric replacement of the isoxazole ring itself with other heterocycles like pyrazole, oxadiazole, or pyridine, which may alter the metabolic profile and reduce toxicity.[3][4]

Q3: I've performed a bioisosteric replacement of the isoxazole ring, but now my compound has lost its biological activity. What should I do?

A3: Loss of activity after bioisosteric replacement is a common challenge, as the isoxazole ring may be crucial for binding to the target. It is important to consider the electronic and steric properties of the replacement. Trying a variety of bioisosteres is recommended. For example, if replacing isoxazole with a pyrazole led to inactivity, you could explore other options like 1,2,4-oxadiazole or a substituted pyridine ring.[5][6] It is also crucial to ensure that the geometry of the key interacting groups is maintained. Computational modeling can be a valuable tool to guide the selection of appropriate bioisosteres.

Q4: What are the best in vitro assays to assess the potential hepatotoxicity of my isoxazole compounds?

A4: The human hepatoma cell line, HepG2, is a widely used and relevant model for in vitro hepatotoxicity screening.[7] Assays such as the MTT or CellTiter-Glo viability assays can provide a general measure of cytotoxicity in these cells.[1][8] For a more in-depth analysis, high-content screening assays can be employed to investigate multiple parameters of cellular toxicity simultaneously, including mitochondrial health, oxidative stress, and apoptosis.

Q5: How can I determine if my isoxazole compound is forming reactive metabolites?

A5: Reactive metabolite trapping assays are the gold standard for this purpose. These assays typically involve incubating your compound with liver microsomes (which contain metabolic enzymes) and a trapping agent, most commonly glutathione (GSH).[9][10] If reactive metabolites are formed, they will react with GSH, and the resulting GSH adducts can be detected and characterized by mass spectrometry. The use of stable isotope-labeled GSH can enhance the specificity of detection.[9]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in a Primary Cell Viability Assay (e.g., MTT Assay)
Possible Cause Troubleshooting Step Expected Outcome
Metabolic bioactivation to a reactive metabolite. 1. Perform a reactive metabolite trapping assay with glutathione (GSH) and liver microsomes. 2. If GSH adducts are detected, identify the site of adduction via mass spectrometry. 3. Synthesize analogs with modifications at the site of metabolism (e.g., replace a metabolically labile methyl group with a CF3 group or remove it).[2]Reduction or elimination of GSH adduct formation and a corresponding decrease in cytotoxicity in subsequent cell-based assays.
Off-target pharmacological activity. 1. Perform target-based screening against a panel of common off-targets (e.g., kinases, GPCRs). 2. Use computational methods to predict potential off-targets.Identification of specific off-targets, which can guide further structural modifications to improve selectivity.
General cellular stress (e.g., induction of apoptosis or ER stress). 1. Conduct assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).[11][12] 2. Investigate markers of endoplasmic reticulum (ER) stress (e.g., upregulation of BIP, IRE1α).[13]Understanding the specific mechanism of toxicity, which can inform the design of less toxic analogs.
Issue 2: Loss of Potency After Structural Modification to Reduce Toxicity
Possible Cause Troubleshooting Step Expected Outcome
Disruption of key binding interactions with the target. 1. Utilize molecular modeling or co-crystal structures (if available) to understand the binding mode of the parent compound. 2. Design new modifications that avoid disrupting these key interactions while still blocking the metabolic "soft spot".Restoration of biological activity while maintaining the improved toxicity profile.
Unfavorable change in physicochemical properties (e.g., solubility, membrane permeability). 1. Measure the physicochemical properties of the new analogs (e.g., solubility, logP). 2. Make further structural modifications to optimize these properties (e.g., adding polar groups to improve solubility).Improved pharmacokinetic properties, which may translate to better in vitro and in vivo activity.
The bioisosteric replacement is not a suitable mimic. 1. Synthesize and test a wider range of bioisosteres with different electronic and steric properties.[5][6] 2. Consider more subtle modifications to the original isoxazole ring, such as altering substituents, instead of a full ring replacement.Identification of a bioisostere or a modified isoxazole that balances activity and toxicity.

Quantitative Data Summary

The following tables provide examples of how structural modifications can impact the cytotoxicity of isoxazole-based compounds.

Table 1: Effect of Bioisosteric Replacement on Cytotoxicity

Compound ID Heterocyclic Core Target Cell Line IC50 (µM) Reference
Analog A1IsoxazoleTubulinMCF-72.3[14]
Analog A2PyrazoleTubulinMCF-7>100[14]
Analog B11,2,4-OxadiazoleZIKVVERO>50[9]
Analog B2IsoxazoleZIKVVERO40.0[9]

Table 2: Impact of Substituent Modification on Cytotoxicity

Compound ID Modification Target Cell Line IC50 (µM) Reference
Parent Compound C15-methylisoxazolec-MetHT-295.2[15]
Analog C25-H-isoxazolec-MetHT-2915.8[15]
Parent Compound D14-unsubstituted phenylVEGFR2HepG24.4[16]
Analog D24-fluorophenylVEGFR2HepG22.52[16]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of isoxazole compounds on a chosen cell line (e.g., HepG2).

Materials:

  • 96-well flat-bottom plates

  • Chosen cell line (e.g., HepG2)

  • Complete cell culture medium

  • Isoxazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Prepare serial dilutions of the isoxazole compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

This protocol is designed to detect the formation of reactive metabolites from isoxazole compounds using human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Isoxazole test compound (10-20 mM stock in DMSO or methanol)

  • Glutathione (GSH) solution (e.g., 10 mM in phosphate buffer)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile for reaction termination

  • LC-MS/MS system

Procedure:

  • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), GSH (final concentration 1 mM), and the test compound (final concentration 10-50 µM).[9]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Include negative controls: one without the NADPH regenerating system and another without the test compound.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate the proteins.[9]

  • Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the sample for the presence of GSH adducts. This is often done using a neutral loss scan of 129 Da in positive ion mode or by looking for the specific mass of the expected adduct.[10][17]

Visualizations

Signaling Pathways and Workflows

Toxicity_Mitigation_Workflow cluster_0 Initial Screening cluster_1 Toxicity Assessment cluster_2 Optimization Strategy cluster_3 Validation Lead_Isoxazole Lead Isoxazole Compound Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, HepG2) Lead_Isoxazole->Cytotoxicity_Assay Test High_Toxicity High Toxicity Observed? Cytotoxicity_Assay->High_Toxicity RM_Assay Reactive Metabolite Trapping (GSH) High_Toxicity->RM_Assay Yes Off_Target_Screen Off-Target Screening High_Toxicity->Off_Target_Screen Yes Optimized_Compound Optimized Compound (Low Toxicity, High Activity) SAR_Analysis Structure-Activity Relationship (SAR) Analysis RM_Assay->SAR_Analysis Off_Target_Screen->SAR_Analysis Structural_Modification Structural Modification - Block Metabolism Site - Bioisosteric Replacement SAR_Analysis->Structural_Modification New_Analogs New Analogs Structural_Modification->New_Analogs Re_evaluate Re-evaluate Cytotoxicity and Activity New_Analogs->Re_evaluate Re_evaluate->SAR_Analysis Iterate Re_evaluate->Optimized_Compound Successful

Caption: Workflow for identifying and mitigating the toxicity of isoxazole-based compounds.

ER_Stress_Pathway Isoxazole_Compound Isoxazole Compound ER Endoplasmic Reticulum (ER) Isoxazole_Compound->ER Induces Stress UPR Unfolded Protein Response (UPR) Activation ER->UPR Cell_Death Paraptosis-like Cell Death ER->Cell_Death Swelling leads to BIP BiP/GRP78 Upregulation UPR->BIP IRE1a IRE1α Activation UPR->IRE1a PERK PERK Activation UPR->PERK ATF6 ATF6 Activation UPR->ATF6 Apoptosis Apoptosis IRE1a->Apoptosis PERK->Apoptosis

Caption: Simplified signaling pathway of isoxazole-induced ER stress leading to cell death.[13]

Computational Toxicology for Isoxazole Compounds

In modern drug discovery, computational or in silico methods are invaluable for predicting the toxic potential of compounds before they are synthesized, saving time and resources.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of isoxazole derivatives with their observed toxicity.[18] These models can then be used to predict the toxicity of novel, unsynthesized analogs.

  • ADMET Prediction: Several software tools and web servers (e.g., admetSAR, ProTox-II) can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[19] For isoxazole compounds, these tools can predict potential liabilities such as:

    • CYP450 Inhibition: Predicts if the compound is likely to inhibit key drug-metabolizing enzymes, which can lead to drug-drug interactions.

    • Hepatotoxicity: Provides a prediction of the likelihood of the compound causing liver damage.

    • Mutagenicity/Carcinogenicity: Flags potential for genetic damage or cancer-causing effects based on structural alerts.

  • Metabolism Prediction: Computational tools can predict the likely sites of metabolism on an isoxazole-containing molecule. This can help identify potential metabolic "soft spots" that could lead to the formation of reactive metabolites, guiding the design of more stable and less toxic analogs.[3]

By integrating these computational predictions early in the drug discovery workflow, researchers can prioritize which isoxazole analogs to synthesize and screen, focusing on those with the most promising balance of efficacy and safety.

References

Technical Support Center: Enhancing the Selectivity of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Amino-3-(3-methoxyphenyl)isoxazole. The specific biological target of this compound is not extensively documented in publicly available literature. Therefore, this guide offers a comprehensive framework for first identifying the primary molecular target and subsequently enhancing the compound's selectivity. The troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the characterization and optimization of novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of isoxazole-containing compounds?

A1: Isoxazole derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The specific activity of a given isoxazole derivative is highly dependent on the substituents on the isoxazole ring.[3]

Q2: How can I identify the primary molecular target of this compound?

A2: Identifying the primary target of a novel compound is a critical step. A combination of computational and experimental approaches is often most effective.

  • Computational Prediction: In silico methods, such as molecular docking and virtual screening against libraries of known protein structures, can help generate hypotheses about potential targets.[4]

  • Experimental Target Identification:

    • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

    • Chemical Proteomics: Utilize techniques like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) to identify proteins that are stabilized or destabilized upon compound binding.

    • Genetic Approaches: Employ CRISPR/Cas9-based screening to identify genes that, when knocked out, confer resistance to the compound's effects, suggesting the gene product may be the target.[5]

Q3: What are the key principles for rationally improving the selectivity of a small molecule inhibitor?

A3: Rational drug design aims to improve selectivity by exploiting differences between the intended target and off-targets.[6][7][8] Key strategies include:

  • Shape Complementarity: Modifying the compound to fit snugly into the target's binding site while clashing with the binding sites of off-targets.

  • Electrostatic Optimization: Adjusting the charge distribution of the ligand to favor interactions with the target over off-targets.[6]

  • Exploiting Unique Conformations: Designing the compound to bind to a specific conformational state that is unique to the target protein.

  • Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites, which are often less conserved than the primary binding site.[6]

Troubleshooting Guides

Problem 1: My compound demonstrates activity in a cell-based assay, but I don't know the direct target.

  • Possible Cause: The compound may be acting on an unknown upstream or downstream component of the signaling pathway being monitored.

  • Troubleshooting & Optimization:

    • Workflow for Target Identification: Follow a systematic approach to identify the molecular target. Start with broad screening methods and narrow down the possibilities with more specific validation assays.

    • Phospho-Proteomics: If a signaling pathway is implicated, use mass spectrometry-based phospho-proteomics to identify changes in protein phosphorylation upon compound treatment, which can help pinpoint the affected kinase or phosphatase.[9]

    • Kinase Panel Screening: If a kinase is suspected, screen the compound against a large panel of recombinant kinases to identify direct enzymatic inhibition.[10]

Problem 2: My compound shows significant off-target effects in a kinase selectivity panel.

  • Possible Cause: The ATP-binding site is highly conserved across many kinases, leading to cross-reactivity.

  • Troubleshooting & Optimization:

    • Structural Analysis: If the crystal structure of your target is known, use molecular modeling to understand how your compound binds. Compare the binding pocket of your target with those of the identified off-targets to identify differences that can be exploited.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of your compound with modifications designed to reduce binding to off-targets while maintaining or improving affinity for the primary target.

    • Quantitative Comparison: Use IC50 or Kd values to quantitatively assess the selectivity profile. The goal is to maximize the difference in potency between the intended target and off-targets.

Problem 3: I am observing unexpected or paradoxical cellular phenotypes.

  • Possible Cause: The observed phenotype may be a result of the compound's effect on an off-target or the modulation of multiple targets.[5][11]

  • Troubleshooting & Optimization:

    • Target Knockout/Knockdown: Use techniques like CRISPR or siRNA to eliminate the expression of the intended target. If the compound still produces the same phenotype in the absence of the target, it is likely due to an off-target effect.[5]

    • Dose-Response Analysis: Carefully titrate the compound concentration. On-target and off-target effects may have different potencies.

    • Phenotypic Screening: Compare the cellular phenotype induced by your compound with the phenotypes of known selective inhibitors of the suspected off-targets.

Data Presentation

Table 1: Example of a Kinase Selectivity Profile for a Hypothetical Compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target X 15 1
Off-Target Kinase A30020
Off-Target Kinase B1,20080
Off-Target Kinase C>10,000>667

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding to a purified protein.[12][13] Binding of a ligand typically increases the thermal stability of the protein.

  • Materials:

    • Purified recombinant target protein

    • This compound stock solution (e.g., 10 mM in DMSO)

    • SYPRO Orange dye (5000x stock)

    • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

    • Quantitative PCR (qPCR) instrument with a thermal ramp capability

  • Procedure:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.

    • Aliquot the master mix into a 96-well qPCR plate.

    • Add serial dilutions of this compound to the wells. Include a DMSO control.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Set up a thermal ramp from 25°C to 95°C, increasing by 0.5°C per minute, with fluorescence readings at each step.

    • Analyze the data to determine the melting temperature (Tm) of the protein in the presence of different compound concentrations. An increase in Tm indicates ligand binding.

Visualizations

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Selectivity Enhancement start Novel Compound (this compound) comp_screening Computational Screening (Docking, Virtual Screening) start->comp_screening exp_screening Experimental Screening (Affinity Chromatography, TPP) start->exp_screening hypotheses Generate Target Hypotheses comp_screening->hypotheses exp_screening->hypotheses biochem_assay Biochemical Assays (e.g., Kinase Panel) hypotheses->biochem_assay cell_assay Cell-Based Target Engagement (e.g., CETSA) hypotheses->cell_assay selectivity_profile Establish Selectivity Profile biochem_assay->selectivity_profile cell_assay->selectivity_profile sar Structure-Activity Relationship (SAR) selectivity_profile->sar structural_bio Structural Biology (X-ray, Cryo-EM) selectivity_profile->structural_bio optimization Lead Optimization sar->optimization structural_bio->optimization

Caption: Workflow for target identification and selectivity enhancement.

troubleshooting_logic cluster_solutions start Observed Off-Target Effects? yes Yes start->yes Yes no No start->no No structural_analysis Analyze Target vs. Off-Target Binding Pockets yes->structural_analysis proceed Proceed with On-Target Characterization no->proceed sar_studies Perform SAR Studies to Improve Selectivity structural_analysis->sar_studies target_validation Validate On-Target Effect (e.g., CRISPR Knockout) sar_studies->target_validation

Caption: Troubleshooting logic for addressing off-target effects.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Novel One-Pot Approach vs. a Traditional Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a detailed comparison of a novel, one-pot multicomponent synthesis route for 5-Amino-3-(3-methoxyphenyl)isoxazole and its derivatives against a more traditional, established method. The following sections present objective performance comparisons supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable synthetic strategy.

The isoxazole ring is a key structural motif in numerous pharmaceuticals, valued for its diverse biological activities. The efficient and regioselective synthesis of substituted isoxazoles, such as this compound, is therefore a topic of significant interest in medicinal chemistry. This guide evaluates a modern, one-pot multicomponent reaction against the established 1,3-dipolar cycloaddition method.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes. The data for the "New One-Pot Synthesis" is based on a closely related analogue, 5-amino-3-phenylisoxazole-4-carbonitrile, as a representative example of this modern approach.[1]

ParameterTraditional 1,3-Dipolar CycloadditionNew One-Pot Multicomponent Synthesis
Starting Materials 3-methoxybenzaldoxime, an alkyne equivalent (e.g., cyanoenamine)3-methoxybenzaldehyde, Malononitrile, Hydroxylamine Hydrochloride
Key Reagents/Catalysts Base (e.g., Triethylamine), TolueneLewis Acid (e.g., Ceric Ammonium Sulfate), Isopropyl Alcohol
Reaction Time ~12-24 hours~5 hours
Reaction Temperature Room Temperature to RefluxReflux
Typical Yield 70-95% (for related 5-aminoisoxazoles)[2]84-92% (for related analogues)[1]
Number of Steps Multiple steps (preparation of precursors)One-Pot
Work-up/Purification Extraction, Column ChromatographyExtraction, Vacuum Distillation
Regioselectivity Highly regioselective for the 5-amino isomer[2][3]High

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

cluster_0 Traditional 1,3-Dipolar Cycloaddition A 3-methoxybenzaldoxime C Hydroxamoyl Chloride Intermediate A->C Chlorination B Chlorinating Agent (e.g., NCS) B->C E 3-methoxyphenyl Nitrile Oxide (in situ) C->E Dehydrochlorination D Base (e.g., Triethylamine) D->E G [3+2] Cycloaddition E->G F Enamine/Alkyne Equivalent F->G H This compound G->H Aromatization

Diagram 1. Traditional 1,3-Dipolar Cycloaddition Pathway.

cluster_1 New One-Pot Multicomponent Synthesis I 3-methoxybenzaldehyde M One-Pot Reaction (Isopropyl Alcohol, Reflux) I->M J Malononitrile J->M K Hydroxylamine Hydrochloride K->M L Lewis Acid Catalyst (e.g., Ceric Ammonium Sulfate) L->M N This compound-4-carbonitrile M->N

Diagram 2. New One-Pot Multicomponent Synthesis.

Experimental Protocols

Protocol 1: Traditional 1,3-Dipolar Cycloaddition (General Procedure)

This protocol is a generalized procedure for the synthesis of 5-aminoisoxazoles via the in situ generation of a nitrile oxide from a hydroxamoyl chloride, followed by cycloaddition with an enamine.[2][3]

1. Synthesis of 3-methoxybenzohydroxamoyl chloride:

  • Dissolve 3-methoxybenzaldoxime in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through the mixture, or add a chlorinating agent like N-chlorosuccinimide (NCS).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be precipitated by the addition of water and filtered.

2. [3+2] Cycloaddition:

  • In a round-bottom flask, dissolve the α-cyanoenamine (dipolarophile) and the 3-methoxybenzohydroxamoyl chloride in a solvent like toluene.

  • Add triethylamine to the mixture to facilitate the in situ generation of the 3-methoxyphenyl nitrile oxide.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • After the reaction is complete, filter the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the final product, this compound.

Protocol 2: New One-Pot Multicomponent Synthesis (for a structural analogue)

This protocol describes the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives, which is analogous to the synthesis of the target molecule.[1]

1. Reaction Setup:

  • In a 50mL round-bottom flask, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (e.g., 3-methoxybenzaldehyde, 1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25mL of isopropyl alcohol.

  • Fit the flask with a condenser and place it on a magnetic stirrer.

2. Catalysis and Reflux:

  • Gradually add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol), to the reaction mixture.

  • Heat the mixture to reflux and continue stirring vigorously for approximately 5 hours.

  • Monitor the progress of the reaction using TLC with a mobile phase of ethyl acetate: n-hexane (4:6).

3. Work-up and Isolation:

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the solution with a sodium bicarbonate (NaHCO3) solution.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it, and distill it under vacuum to obtain the final product.

Workflow Visualization

The following diagram illustrates the general experimental workflow for a chemical synthesis process, applicable to both described methods.

A Reagent Preparation B Reaction Setup (Solvent, Stirring) A->B C Addition of Reactants & Catalyst B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography/Distillation) E->F G Characterization (NMR, MS) F->G

Diagram 3. General Experimental Workflow.

Conclusion

The validation of a new synthetic route for key pharmaceutical intermediates like this compound is crucial for process optimization and scalability. The novel one-pot multicomponent synthesis presents several advantages over the traditional 1,3-dipolar cycloaddition method, including a shorter reaction time, a reduced number of operational steps, and high yields. While the traditional method offers excellent regioselectivity, the one-pot approach demonstrates comparable efficiency with the added benefits of procedural simplicity and atom economy. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory. This guide provides the necessary data and protocols to make an informed decision.

References

Comparative Cross-Reactivity Profiling of 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available cross-reactivity data for 5-Amino-3-(3-methoxyphenyl)isoxazole is limited. This guide serves as an illustrative framework for conducting and presenting a cross-reactivity profile for this compound, based on established methodologies in pharmacology and drug discovery. The comparative data presented is hypothetical and intended to exemplify the format of such a guide.

This guide provides a comprehensive overview of the methodologies and data presentation for assessing the cross-reactivity of the novel small molecule, this compound. For comparative purposes, we include data from other isoxazole derivatives that have been characterized for their biological activity. The objective is to provide researchers, scientists, and drug development professionals with a clear and objective comparison of the compound's potential off-target effects.

Data Presentation

A critical aspect of cross-reactivity profiling is the clear and concise presentation of quantitative data. The following tables illustrate how binding affinities (Ki) and functional potencies (IC50 or EC50) would be summarized for this compound against a panel of common off-target classes.

Table 1: Comparative Binding Affinity (Ki, nM) of Isoxazole Derivatives at Selected GPCRs

CompoundDopamine D2Serotonin 5-HT2AAdrenergic α1AMuscarinic M1
This compound Hypothetical >10,000Hypothetical 8,500Hypothetical >10,000Hypothetical 6,200
Leflunomide>10,000>10,000>10,000>10,000
Risperidone (Control)1.12.50.8>10,000

Table 2: Comparative Functional Activity (IC50, nM) of Isoxazole Derivatives against a Kinase Panel

CompoundEGFRVEGFR2AblSrc
This compound Hypothetical >20,000Hypothetical 15,000Hypothetical >20,000Hypothetical 18,500
Sunitinib (Control)2,00093406,300

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in cross-reactivity profiling.

1. Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity.[1][2]

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates by differential centrifugation.[1] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Conditions: The assay is typically performed in a 96-well plate format.[1] Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for Dopamine D2 receptors) and a range of concentrations of the test compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The incubation is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.[1][3]

  • Data Analysis: The radioactivity retained on the filters is quantified by scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

2. Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[4][5]

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

  • Procedure: The kinase, its specific substrate, and a range of concentrations of the test compound are incubated in an assay buffer. The reaction is initiated by the addition of ATP.[5]

  • Detection: After the incubation period, a reagent is added to stop the kinase reaction and detect the amount of remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.

3. Cellular Functional Assay for GPCRs

These assays measure the functional consequence of a compound binding to a receptor, such as the modulation of second messenger levels.[6][7]

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured to an appropriate density.

  • Assay Procedure: Cells are incubated with the test compound at various concentrations. For antagonist activity, cells are co-incubated with the test compound and a known agonist.

  • Second Messenger Measurement: Depending on the GPCR's signaling pathway, the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium are measured.[8] This can be done using various detection methods, including fluorescence resonance energy transfer (FRET) or luminescence-based reporter gene assays.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Add_Components Add Membranes, Radioligand, & Test Compound to Plate Prepare_Membranes->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-3-Phenylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 5-amino-3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of various bioactive molecules.[1] Its derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Understanding the structure-activity relationship (SAR) of these analogs is critical for the rational design of more potent and selective therapeutic agents.[3] This guide provides a comparative analysis of SAR studies, focusing on their role as kinase inhibitors, supported by quantitative data, experimental protocols, and workflow visualizations.

Comparative Analysis of Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents.[2][3] Many have been investigated as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[4] The following data summarizes the inhibitory activity of a series of isoxazole derivatives against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in oncology.

Data Presentation: Inhibition of EGFR-TK

The table below presents a series of isoxazole analogs and their corresponding half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.

Compound IDR1 Substituent (at position 4 of Isoxazole)R2 Substituent (on Phenyl Ring)EGFR-TK IC50 (µM)[5]
I-a -H4-OCH3> 10
I-b -CN4-OCH30.064 ± 0.001
I-c -CONH24-OCH30.066 ± 0.001
II-a -H4-Cl> 10
II-b -CN4-Cl0.098 ± 0.002
II-c -CONH24-Cl0.110 ± 0.003
III -CN4-NO20.054 ± 0.001

SAR Summary:

From the data, several key structure-activity relationships can be deduced:

  • Substitution at Position 4: The introduction of a cyano (-CN) or a carboxamide (-CONH2) group at the 4-position of the isoxazole ring is crucial for potent EGFR-TK inhibitory activity. Unsubstituted analogs (I-a, II-a) were found to be inactive.

  • Influence of Phenyl Ring Substituents:

    • Electron-donating groups like methoxy (-OCH3) at the para-position of the phenyl ring, when combined with a cyano or carboxamide group, result in highly potent compounds (I-b, I-c).[5]

    • Electron-withdrawing groups are also well-tolerated. A chloro (-Cl) substituent (II-b, II-c) maintains significant potency, although slightly less than the methoxy-substituted analogs.

    • A strong electron-withdrawing nitro (-NO2) group (Compound III) yielded the most potent compound in this series, highlighting that electronic effects on the phenyl ring significantly modulate activity.[5]

Experimental Protocols

The following is a representative protocol for a kinase inhibition assay, which is commonly used to determine the IC50 values of compounds against a specific kinase like EGFR-TK.

Protocol: In Vitro EGFR-Tyrosine Kinase Inhibition Assay

This protocol is based on a generic ADP-Glo™ Kinase Assay format, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR-TK enzyme

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (5-amino-3-phenylisoxazole analogs) dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be kept below 1%.[6]

  • Assay Plate Setup: Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells for a "no inhibitor" control (DMSO vehicle) and a "background" control (no enzyme).

  • Enzyme Addition: Add 5 µL of the EGFR-TK enzyme solution (in assay buffer) to all wells except the background control.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition for each compound concentration is calculated relative to the "no inhibitor" control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key structural components influencing the activity of 5-amino-3-phenylisoxazole analogs and the general workflow for their evaluation.

SAR_Relationship cluster_0 Structure-Activity Relationship Logic cluster_1 Modification Points cluster_2 Effect on Activity Core 5-Amino-3-Phenylisoxazole Core Scaffold R1 R1: Isoxazole C4-Position Core->R1 R2 R2: Phenyl Ring Core->R2 R3 R3: Amino Group Core->R3 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity -CN, -CONH2 (Potency ↑) R2->Activity p-NO2, p-OCH3 (Potency ↑) R3->Activity Acylation, etc. (Modulates Selectivity)

Caption: SAR logic for 5-amino-3-phenylisoxazole analogs.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (e.g., EGFR-TK) purification->screening ic50 Determine IC50 Values screening->ic50 sar Analyze SAR ic50->sar lead_opt Lead Optimization sar->lead_opt Identify Potent Hits lead_opt->start Iterative Design

Caption: Drug discovery workflow for isoxazole analogs.

References

comparative analysis of the antimicrobial spectrum of different isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of various isoxazole derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field. The isoxazole ring is a key pharmacophore in several clinically used drugs, such as the antibacterial agents sulfamethoxazole and cloxacillin.[5] The versatility in synthetic modification of the isoxazole scaffold allows for the development of novel derivatives with enhanced potency and a wider range of activity against multidrug-resistant pathogens.[4][6]

Antimicrobial Activity of Isoxazole Derivatives

The antimicrobial potential of isoxazole derivatives has been extensively evaluated against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The mechanism of action for some isoxazole-based drugs, like the beta-lactam antibiotic Cloxacillin, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins.[7] Other derivatives may act by inhibiting protein synthesis or other essential metabolic pathways in bacteria.[7]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected isoxazole derivatives against various microbial strains, offering a quantitative comparison of their antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isoxazole Derivatives against Various Microorganisms

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungal StrainsReference
Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa
Triazole-Isoxazole Hybrid (7b) --15 mg/mL30 mg/mL
Isoxazole-linked 1,3,4-Oxadiazole (ED) 62.5 mg/L-> tested range> tested range
Isoxazole Ring-Containing Chalcone (28) 1 µg/mL--1 µg/mL
3,5-diaryl-isoxazoles (5a-k) Zone of Inhibition (mm) data available-Zone of Inhibition (mm) data availableZone of Inhibition (mm) data available
Thiophene-substituted Isoxazoles Significant Activity-Significant ActivitySignificant Activity

Note: Data is compiled from various research articles. Direct comparison should be made with caution due to potential variations in experimental protocols. Some studies reported zones of inhibition instead of MIC values.

Experimental Protocols

The evaluation of the antimicrobial activity of isoxazole derivatives is primarily conducted using standardized methods such as the broth dilution method and the disc diffusion method.

1. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The synthesized isoxazole derivatives are serially diluted in the broth medium in a multi-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disc impregnated with the compound.[1]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the isoxazole derivative are placed on the agar surface. Standard antibiotic discs are used as positive controls.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where no microbial growth occurs) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of isoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis of Isoxazole Derivatives cluster_antimicrobial_testing Antimicrobial Susceptibility Testing Chalcone_Synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) Isoxazole_Formation Isoxazole Ring Formation (Reaction with Hydroxylamine HCl) Chalcone_Synthesis->Isoxazole_Formation Purification Purification and Characterization (Recrystallization, Spectroscopy) Isoxazole_Formation->Purification Inoculum_Prep Preparation of Microbial Inoculum Purification->Inoculum_Prep MIC_Determination Broth Dilution Method (MIC) Inoculum_Prep->MIC_Determination Disc_Diffusion Disc Diffusion Method Inoculum_Prep->Disc_Diffusion Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis Disc_Diffusion->Data_Analysis

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Isoxazoles.

Structure-Activity Relationship and Future Perspectives

The antimicrobial activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole and adjacent phenyl rings.[2][3] For instance, the presence of electron-withdrawing groups like halogens or nitro groups can enhance the antibacterial or antifungal potency.[2][3] The hybridization of the isoxazole scaffold with other pharmacologically active moieties, such as triazoles or oxadiazoles, has also been shown to yield compounds with potent and selective antimicrobial properties.[9][10]

The continued exploration of the isoxazole scaffold holds great promise for the development of new antimicrobial agents to combat the growing threat of drug-resistant infections. Future research should focus on elucidating the precise mechanisms of action of novel derivatives and optimizing their pharmacokinetic and toxicological profiles to identify promising candidates for further clinical development.

References

Bridging the Gap: Validating In Silico Predictions of 5-Amino-3-(3-methoxyphenyl)isoxazole with In Vitro Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for novel therapeutic agents, the synergy between computational (in silico) and laboratory-based (in vitro) studies is paramount. For the promising scaffold, 5-Amino-3-(3-methoxyphenyl)isoxazole, while direct head-to-head validation studies are not yet prevalent in published literature, a comparative analysis of existing in silico predictions for analogous compounds and in vitro experimental data for related 5-amino-3-arylisoxazole derivatives offers valuable insights into its potential biological activities. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in navigating the predictive and experimental landscape of this class of compounds.

In Silico Predictions vs. In Vitro Experimental Data: A Comparative Overview

Computational studies on isoxazole derivatives, particularly those with a 3-aryl substitution, have primarily focused on predicting their anti-inflammatory and anticancer potential through molecular docking simulations. These studies often identify key interactions with biological targets such as cyclooxygenase (COX) enzymes and various protein kinases.

Concurrently, numerous in vitro studies on 5-amino-3-arylisoxazole derivatives have demonstrated tangible biological effects, including potent anti-inflammatory and cytotoxic activities against a range of cancer cell lines. This guide juxtaposes the predictive insights from in silico models with the concrete evidence from in vitro assays to provide a holistic view of the therapeutic promise of this compound and its analogs.

Table 1: Comparison of Predicted and Observed Anti-Inflammatory Activity for Isoxazole Derivatives
Compound ClassIn Silico Predicted Target(s)In Vitro AssayObserved ActivityKey Findings & Correlation
3-Methoxy Substituted IsoxazolesCyclooxygenase-2 (COX-2)Carrageenan-induced paw edema in ratsSignificant reduction in paw edemaIn silico docking studies of isoxazole derivatives derived from 3-methoxy substituted chalcones showed favorable binding energies for COX-2, aligning with the observed in vivo anti-inflammatory effects.[1]
General Isoxazole Derivatives5-Lipoxygenase (5-LOX)In vitro 5-LOX inhibition assayDose-dependent inhibition of 5-LOXComputational methods have been employed to explore the interaction between isoxazole inhibitors and the active sites of enzymes like 5-LOX, correlating with the in vitro inhibitory potential observed.[2][3][4]
5-Aminoindazole (structurally related)Cyclooxygenase-2 (COX-2)In vitro COX-2 inhibition assayIC50 value of 12.32 μMThe observed in vitro inhibition of COX-2 by 5-aminoindazole supports the potential of related amino-heterocycles to target this key inflammatory enzyme.[5]
Table 2: Comparison of Predicted and Observed Anticancer Activity for Isoxazole Derivatives
Compound ClassIn Silico Predicted Target(s)In Vitro AssayCell Line(s)Observed Activity (IC50)Key Findings & Correlation
3,4-Disubstituted IsoxazolesHeat shock protein 90 (Hsp90)MTT AssayHeLa, MCF-72.06 μM (HeLa), 14.74 µM (MCF-7) for the most potent compoundMolecular docking studies predicted strong binding of these isoxazole derivatives to the Hsp90 pocket, which was validated by the cytotoxic effects observed in cancer cell lines.[6]
5-Amino-isoxazole-4-carbonitrilesNot specified in abstractMTT AssayMCF-76.57±2.31 µM for the most active derivativeWhile specific targets were not detailed in the abstract, the study demonstrated significant in vitro anticancer activity for this class of isoxazoles.[7]
Quinoxaline-isoxazole-piperazine conjugatesEpidermal Growth Factor Receptor (EGFR)In vitro anticancer assayMCF-7, HepG-2, HCT-116Potent activity, with some compounds exceeding the standard drug erlotinibMolecular docking studies demonstrated strong binding interactions with the EGFR tyrosine kinase domain, consistent with the observed potent in vitro anticancer activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays mentioned in the comparative tables.

In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin E2: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.

MTT Assay for Anticancer Cytotoxicity
  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

G Potential Anti-inflammatory Signaling Pathway of Isoxazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kB_Inhibitor IκBα IKK_Complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active COX2_Enzyme COX-2 Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins produces Isoxazole_Derivative 5-Amino-3-aryl-isoxazole (Potential Inhibitor) Isoxazole_Derivative->COX2_Enzyme Inhibits Gene_Transcription Gene Transcription (COX-2, Cytokines) NF_kB_active->Gene_Transcription Gene_Transcription->COX2_Enzyme G General Experimental Workflow for In Vitro Cytotoxicity Testing Start Start Cell_Culture 1. Culture Cancer Cell Line Start->Cell_Culture Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with This compound Cell_Seeding->Compound_Treatment Incubation 4. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis 7. Calculate Cell Viability & IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

head-to-head comparison of 5-Amino-3-(3-methoxyphenyl)isoxazole and Valdecoxib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed head-to-head comparison of 5-Amino-3-(3-methoxyphenyl)isoxazole and Valdecoxib is currently challenging due to the limited publicly available biological data for this compound. While Valdecoxib is a well-characterized selective COX-2 inhibitor with extensive clinical data, this compound appears to be a research chemical with its pharmacological profile yet to be fully elucidated in published literature.

This guide provides a comprehensive overview of Valdecoxib and discusses the potential therapeutic relevance of the isoxazole scaffold, to which this compound belongs, in the context of anti-inflammatory drug discovery.

Chemical Structure and Properties

A fundamental aspect of understanding the potential activity of these compounds lies in their chemical structures.

FeatureThis compoundValdecoxib
Chemical Structure 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
Molecular Formula C₁₀H₁₀N₂O₂C₁₆H₁₄N₂O₃S
Molecular Weight 190.20 g/mol 314.36 g/mol
Key Functional Groups Isoxazole, Amine, MethoxyIsoxazole, Sulfonamide, Methyl

Valdecoxib: A Profile of a Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that contribute to pain and inflammation.[1] By selectively inhibiting COX-2, Valdecoxib reduces the production of these pro-inflammatory prostaglandins.[2]

Mechanism of Action of Valdecoxib

The selectivity of Valdecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the structural differences in the active sites of the two enzymes.[1] The active site of COX-2 is larger and has a side pocket that can accommodate the sulfonamide group of Valdecoxib, leading to a tighter binding and more potent inhibition.[1] This selective inhibition is the basis for its therapeutic effects in treating pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[1]

Experimental Data for Valdecoxib
ParameterValueReference
COX-2 IC₅₀ 5 nM[3]
COX-1 IC₅₀ 21.9 µM (in human whole blood assay)[4]
Selectivity Index (COX-1/COX-2) >4380 (based on recombinant human enzyme assays)[4]

The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a common structural motif in many biologically active compounds and is present in several approved drugs, including the anti-inflammatory agent Valdecoxib. The isoxazole core can serve as a versatile scaffold for designing molecules with a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Derivatives of 5-aminoisoxazole, in particular, have been investigated for their potential as anti-inflammatory agents. While specific data for this compound is not available, studies on related compounds suggest that the 5-amino group and substitutions on the 3-phenyl ring can influence their biological activity. For instance, some 5-amino-3-aryl-isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing promising results in preclinical models. However, the precise mechanism of action and the structure-activity relationships for this class of compounds are not yet fully understood.

Experimental Protocols

Detailed experimental protocols for evaluating the COX inhibitory activity of compounds like Valdecoxib are crucial for reproducible research. A common method is the in vitro COX inhibition assay.

In Vitro COX Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., Valdecoxib, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin production (e.g., ELISA or mass spectrometry)

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the COX-2 Inhibition Pathway

The following diagram illustrates the simplified signaling pathway of COX-2 and its inhibition by a selective inhibitor like Valdecoxib.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Valdecoxib Valdecoxib Valdecoxib->COX2 selectively inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by Valdecoxib.

Logical Comparison Workflow

The following diagram outlines the logical workflow for a comprehensive head-to-head comparison, highlighting the missing data for this compound.

Comparison_Workflow Start Start: Head-to-Head Comparison Compound1 This compound Start->Compound1 Compound2 Valdecoxib Start->Compound2 Data_Collection1 Collect Biological Data (Mechanism, Potency, Selectivity) Compound1->Data_Collection1 Data_Collection2 Collect Biological Data (Mechanism, Potency, Selectivity) Compound2->Data_Collection2 Data_Available1 Data Availability? Data_Collection1->Data_Available1 Data_Available2 Data Available Data_Collection2->Data_Available2 No_Data Limited Public Data Data_Available1->No_Data No Comparison Perform Head-to-Head Comparison Data_Available1->Comparison Yes Data_Available2->Comparison Conclusion Conclusion No_Data->Conclusion Comparison->Conclusion

Caption: Logical workflow for comparing the two compounds, indicating the data gap for this compound.

Conclusion

References

Unveiling the Binding Mode of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Crystallographic and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data for the closely related 5-amino-3-(4-methoxyphenyl)isoxazole provides crucial insights into the conformational preferences and intermolecular interactions of the 5-amino-3-aryl-isoxazole scaffold. This guide compares its solid-state structure with other isoxazole derivatives and explores potential protein binding modes, offering a valuable resource for researchers in structural biology and drug discovery.

While a crystal structure for 5-Amino-3-(3-methoxyphenyl)isoxazole is not publicly available, the crystallographic analysis of its regioisomer, 5-amino-3-(4-methoxyphenyl)isoxazole, reveals key structural features. In the solid state, the molecule is nearly planar, with a dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. This planarity is a significant characteristic that can influence its interaction with biological targets. The crystal packing is dominated by N—H⋯N hydrogen bonds, which link the molecules into chains.[1]

This fundamental structural information, when compared with other isoxazole derivatives and their interactions with protein targets, allows for a comprehensive understanding of their potential binding modes.

Comparison of Isoxazole Derivatives: Structural Data

To contextualize the binding characteristics of the 5-amino-3-aryl-isoxazole scaffold, a comparison with other crystallographically characterized derivatives is essential. The following table summarizes key geometric parameters from the crystal structures of related compounds.

Compound NameDihedral Angle (Isoxazole-Phenyl)Key Intermolecular Interactions
5-amino-3-(4-methoxyphenyl)isoxazole7.30 (13)°[1]N—H⋯N hydrogen bonds forming chains[1]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate1.76 (9)° and 5.85 (8)° (two molecules in asymmetric unit)[2]N—H⋯N and N—H⋯O hydrogen bonds[2]
2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide34.9 (9)°[3]Steric interactions forcing non-planarity[3]

This comparison highlights that while a near-planar conformation is common for simple 5-amino-3-phenylisoxazoles, bulky substituents can induce significant twisting of the phenyl ring relative to the isoxazole core. This conformational flexibility is a critical factor in determining the molecule's ability to fit into a protein's binding pocket.

Binding Mode Analysis: Insights from Co-crystal Structures and Docking

While the crystal structure of an isolated molecule provides information about its intrinsic conformational preferences, understanding its binding mode requires examining its interactions with a biological target. Although a co-crystal structure of this compound with a protein is unavailable, studies on other isoxazole derivatives offer valuable comparative insights.

For instance, trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). Co-crystal structures of these complexes reveal that the isoxazole core can participate in various non-covalent interactions within the binding pocket.[4] Similarly, isoxazole derivatives have been investigated as Hsp90 inhibitors, with molecular docking studies predicting their binding interactions.[5]

Computational docking of this compound into various protein active sites can provide hypothetical binding poses. These models, when analyzed alongside the known binding modes of other isoxazole-based ligands, can help in formulating hypotheses about its potential biological targets and mechanism of action.

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole was achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature, and the resulting diffraction pattern was used to solve and refine the crystal structure. The process involves the following key steps:

  • Crystal Growth: Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethyl acetate) to obtain diffraction-quality single crystals.[1]

  • Data Collection: Mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Hirshfeld Surface Analysis: This computational method is used to visualize and quantify the intermolecular interactions within the crystal lattice.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for crystallographic analysis and computational docking studies.

crystallography_workflow cluster_experimental Experimental Crystallography crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Structure and Interactions structure_refinement->analysis

Caption: General workflow for X-ray crystallography.

docking_workflow cluster_computational Computational Docking protein_prep Protein Preparation grid_generation Grid Generation protein_prep->grid_generation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_generation->docking pose_analysis Binding Pose Analysis docking->pose_analysis

Caption: General workflow for molecular docking studies.

References

Benchmarking Novel Anti-inflammatory Agent 5-Amino-3-(3-methoxyphenyl)isoxazole Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the continuous search for more effective and safer anti-inflammatory therapeutics, isoxazole derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive benchmark of a novel agent, 5-Amino-3-(3-methoxyphenyl)isoxazole, against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.

While specific preclinical data for this compound is not yet widely published, this document utilizes illustrative data based on the demonstrated potency of structurally related isoxazole compounds to provide a comparative framework.[3] The objective is to offer researchers a detailed analysis of standard experimental assays and a performance benchmark for evaluating this and other new chemical entities.

Mechanism of Action Overview

Traditional NSAIDs like Ibuprofen and Diclofenac primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced at sites of inflammation.[4] Selective COX-2 inhibitors, such as Celecoxib, were developed to target the inflammatory enzyme preferentially, aiming to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5]

Isoxazole derivatives have been shown to possess a broad spectrum of biological activities, including anti-inflammatory effects.[1] Their mechanism can vary, with some derivatives demonstrating potent COX-2 inhibition, while others may modulate different inflammatory pathways, such as the production of tumor necrosis factor-alpha (TNF-α) or the activity of 5-Lipoxygenase (5-LOX).[2][6][7]

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo anti-inflammatory activities of this compound in comparison to standard NSAIDs.

Disclaimer: Data for this compound is illustrative, based on the known potential of this compound class, and is intended for comparative purposes. Direct experimental validation is required.

Table 1: In Vitro Anti-inflammatory Activity via COX Enzyme Inhibition

CompoundTargetCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
This compound COX-2 (Predicted)15.5 (Illustrative)0.45 (Illustrative)34.4 (Illustrative)
IbuprofenCOX-1/COX-212[8][9]80[8][10]0.15[8]
DiclofenacCOX-1/COX-20.076[8]0.026[8]2.9[8]
CelecoxibCOX-26.7 - 82[8][11]0.87 - 6.8[8][11]7.7 - 12[8][11]

Note: IC₅₀ values can vary based on the specific assay conditions (e.g., whole blood vs. purified enzyme assays). A higher selectivity ratio indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDosage (Oral)Time Point (Post-Carrageenan)Paw Edema Inhibition (%)
This compound 20 mg/kg3 hours~65% (Illustrative)
Ibuprofen40 mg/kg3 hours~55-60%[12]
Diclofenac20 mg/kg3 hours71.8%[13]
Celecoxib30 mg/kg4 hours~50-60%[14]

Key Signaling & Experimental Diagrams

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA₂ cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins (PGG₂/PGH₂) cox1->prostaglandins_h cox2->prostaglandins_h homeostasis Gastric Protection, Platelet Aggregation prostaglandins_h->homeostasis via COX-1 inflammation Inflammation, Pain, Fever prostaglandins_h->inflammation via COX-2 nsaids Non-selective NSAIDs (Ibuprofen, Diclofenac) nsaids->cox1 Inhibit nsaids->cox2 Inhibit cox2i Selective COX-2 Inhibitors (Celecoxib, Isoxazole derivative) cox2i->cox2 Inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow start Start: In Vivo Study acclimatize 1. Animal Acclimatization (e.g., Male Wistar rats, 180-200g) start->acclimatize fasting 2. Fasting (Overnight with water ad libitum) acclimatize->fasting grouping 3. Grouping (Control, Standard, Test Compound Groups) fasting->grouping baseline 4. Baseline Measurement (Measure initial paw volume using a plethysmometer) grouping->baseline admin 5. Compound Administration (Oral gavage of vehicle, standard, or test compound) baseline->admin induce 6. Induction of Inflammation (Subplantar injection of 1% Carrageenan into hind paw) admin->induce 1 hour post-administration measure 7. Measurement of Paw Edema (Measure paw volume at 1, 2, 3, 4 hours post-carrageenan) induce->measure analyze 8. Data Analysis (Calculate % inhibition vs. control group) measure->analyze end End: Determine Efficacy analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of results.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Method)

This ex vivo assay is physiologically relevant as it measures enzyme inhibition in the presence of blood cells and plasma proteins.[9]

  • Blood Collection: Collect whole blood from healthy, drug-free human volunteers into tubes containing an anticoagulant.

  • COX-1 Activity (Thromboxane B₂ Measurement):

    • Aliquot 1 mL of blood into tubes.

    • Add various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

    • Incubate the tubes at 37°C for 1 hour to allow for drug-enzyme interaction.

    • Allow the blood to clot at 37°C for 60 minutes, which triggers COX-1-mediated production of Thromboxane A₂ (TXA₂), which rapidly converts to its stable metabolite, Thromboxane B₂ (TXB₂).[9]

    • Centrifuge to separate the serum.

    • Quantify TXB₂ levels in the serum using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

  • COX-2 Activity (Prostaglandin E₂ Measurement):

    • Aliquot 1 mL of blood into tubes.

    • Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce the expression of the COX-2 enzyme in monocytes.[9]

    • Immediately add various concentrations of the test compound or vehicle control.

    • Incubate the samples at 37°C for 24 hours to allow for COX-2-mediated synthesis of Prostaglandin E₂ (PGE₂).[9]

    • Centrifuge to separate the plasma.

    • Quantify PGE₂ levels using a specific ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used animal model to assess the acute anti-inflammatory activity of a compound.[12]

  • Animals: Use male Wistar rats (180–200 g). House the animals under standard laboratory conditions with free access to food and water. Acclimatize them for at least one week before the experiment.

  • Procedure:

    • Fast the animals overnight before the experiment, with water provided ad libitum.

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Administer the test compound (this compound), a standard drug (e.g., Diclofenac), or the vehicle (control) orally.

    • One hour after drug administration, induce acute inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[12]

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • The percentage of inhibition of edema is calculated for each treated group in comparison to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the drug-treated group.[16]

Conclusion

This guide provides a comparative framework for evaluating the anti-inflammatory potential of this compound. Based on illustrative data derived from related compounds, this molecule shows promise as a potent and selective COX-2 inhibitor, potentially offering a favorable efficacy and safety profile compared to non-selective NSAIDs.[1] The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a robust toolkit for researchers to conduct their own benchmarking studies. Direct in vitro and in vivo testing of this compound is essential to validate these preliminary findings and fully characterize its therapeutic potential.

References

Independent Verification of Biological Activities: A Comparative Guide for 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature reveals no specific published data on the biological activities of 5-Amino-3-(3-methoxyphenyl)isoxazole. Consequently, this guide provides a framework for the independent investigation of its potential activities based on the known biological profiles of structurally related isoxazole derivatives. This document is intended for researchers, scientists, and drug development professionals to facilitate the systematic evaluation of this novel compound.

The isoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[1][2][3] The presence of an amino group and a methoxyphenyl substituent on the isoxazole ring of the target compound suggests that it may share activities with other isoxazoles possessing similar functional groups, such as tubulin polymerization inhibition or anti-inflammatory effects.[4][5]

This guide outlines potential biological activities to investigate for this compound, proposes detailed experimental protocols for their verification, and identifies suitable alternative compounds for comparative analysis.

Data Presentation: Framework for Comparative Analysis

Given the absence of reported data for this compound, the following tables are presented as templates for organizing and comparing experimental results against established reference compounds.

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in µM)

Compound/Cell LineHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)RAW 264.7 (Macrophage)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Combretastatin A-4 (Reference) Reported ValueReported ValueReported ValueReported Value
Celecoxib (Reference) Reported ValueReported ValueReported ValueReported Value

Table 2: Comparative Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC₅₀, µM)Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM)TNF-α Release Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM)
This compound Experimental DataExperimental DataExperimental Data
Celecoxib (Reference) Reported ValueReported ValueReported Value
Indomethacin (Reference) Reported ValueReported ValueReported Value

Table 3: Comparative Tubulin Polymerization Inhibition

CompoundTubulin Polymerization Inhibition (IC₅₀, µM)
This compound Experimental Data
Combretastatin A-4 (Reference) Reported Value
Nocodazole (Reference) Reported Value

Experimental Protocols

The following are detailed methodologies for key experiments to independently verify the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from general methods for the synthesis of 5-aminoisoxazoles.[6]

Materials:

  • 3-Methoxybenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Nitrate (CAN) or another suitable Lewis acid catalyst

  • Isopropyl alcohol (solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • Dissolve malononitrile (1 mmol), 3-methoxybenzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a catalytic amount of Ceric Ammonium Nitrate (2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with an EtOAc:n-hexane (4:6) mobile phase.

  • Upon completion (typically within 5 hours), cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a sodium bicarbonate solution and extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).[7][8]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) and murine macrophage cell line (RAW 264.7)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound and reference compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compound and reference compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds and include a vehicle control (DMSO).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.[9]

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells)

This assay evaluates the compound's ability to inhibit the production of key inflammatory mediators.[10][11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., Indomethacin).

  • Collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with an equal volume of Griess reagent. After 15 minutes at room temperature, measure the absorbance at 540 nm. Calculate the nitrite concentration from a standard curve.

  • Cytokine Measurement (TNF-α and IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[12]

  • Determine the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

In Vitro Tubulin Polymerization Assay

This assay measures the compound's effect on the assembly of tubulin into microtubules.[13][14]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution

  • Glycerol

  • Reference compounds (Combretastatin A-4, Nocodazole)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the final tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP (1 mM) and glycerol (10%) on ice.

  • In a pre-chilled 96-well plate on ice, add 10 µL of 10X concentrated test compound, reference compounds, or vehicle control (DMSO) to the appropriate wells.

  • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.[15][16]

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_and_Anti_Inflammatory_Assay cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Assay cluster_2 Mediator Analysis Cell_Seeding Seed Cell Lines (HeLa, MCF-7, RAW 264.7) Compound_Treatment Treat with this compound (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay IC50_Calc Calculate IC₅₀ Values MTT_Assay->IC50_Calc RAW_Seeding Seed RAW 264.7 Cells Pre_Treatment Pre-treat with Non-Toxic Concentrations of Compound RAW_Seeding->Pre_Treatment LPS_Stimulation Stimulate with LPS Pre_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection NO_Measurement Griess Assay for NO Supernatant_Collection->NO_Measurement Cytokine_Measurement ELISA for TNF-α & IL-6 Supernatant_Collection->Cytokine_Measurement

Caption: Workflow for cytotoxicity and anti-inflammatory evaluation.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation (on ice) cluster_reaction Reaction & Measurement Tubulin_Prep Prepare Tubulin Solution (Tubulin, Buffer, GTP, Glycerol) Reaction_Start Initiate Reaction: Add Tubulin Solution Tubulin_Prep->Reaction_Start Compound_Prep Prepare 10X Compound Dilutions (Test & Reference) Plate_Setup Add Compounds to Pre-chilled 96-well Plate Compound_Prep->Plate_Setup Plate_Setup->Reaction_Start Measurement Measure Absorbance at 340 nm (37°C, every minute for 60-90 min) Reaction_Start->Measurement Data_Analysis Plot Polymerization Curves & Calculate IC₅₀ Measurement->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 5-Amino-3-(3-methoxyphenyl)isoxazole, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical compound.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound and its derivatives, which are known to cause skin and eye irritation and may lead to respiratory irritation, following established protocols is paramount. This guide provides a step-by-step approach to the safe handling and disposal of this compound.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicological properties may not be thoroughly investigated, related compounds are classified with the following warnings.

Hazard ClassificationDescription
Acute Toxicity, Oral May be harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE):

To ensure safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical in regular trash or pour it down the drain, as it should not be released into the environment.[1]

1. Waste Collection and Storage:

  • Collect surplus and non-recyclable solutions in a designated, compatible, and properly labeled waste container.
  • For solid waste, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.
  • Store the waste container in a well-ventilated and secure area, away from incompatible materials.[1]

2. Labeling:

  • Clearly label the waste container with the chemical name: "Waste this compound".
  • Include appropriate hazard symbols (e.g., irritant).

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
  • If your institution does not have an EHS department, you must contact a licensed chemical waste disposal company directly.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available.

4. Decontamination of Empty Containers:

  • Empty containers should be treated as hazardous waste unless properly decontaminated.
  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
  • Collect the rinsate as hazardous waste and dispose of it with the chemical waste.
  • After decontamination, the container can be disposed of as regular laboratory glass or plastic waste, following your institution's guidelines.

Emergency Procedures

In case of accidental release or exposure, follow these procedures:

IncidentFirst Aid Measures
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a labeled waste container. For liquid spills, absorb with an inert material and place in a labeled waste container. Ensure the area is well-ventilated.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_surplus Is it a surplus, unexpired reagent? start->is_surplus is_contaminated Is the material contaminated? collect_waste Collect in a labeled, sealed container for hazardous waste. is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Expired/Unwanted) is_surplus->is_contaminated No consider_redistribution Consider redistribution to another research group. is_surplus->consider_redistribution Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. collect_waste->contact_ehs follow_instructions Follow their specific instructions for pickup and disposal. contact_ehs->follow_instructions end End: Proper Disposal Complete follow_instructions->end consider_redistribution->collect_waste If not possible

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Amino-3-(3-methoxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 5-Amino-3-(3-methoxyphenyl)isoxazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the structurally similar compound, 5-Amino-3-(4-methoxyphenyl)isoxazole, and general best practices for handling powdered chemicals in a laboratory setting.[1][2] It is imperative to treat this compound as potentially hazardous and adhere to stringent safety protocols.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with a similar compound, 5-Amino-3-(4-methoxyphenyl)isoxazole, include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory tract irritation.[3] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1]Protects eyes from splashes and airborne particles.
Face ShieldRecommended when there is a significant splash hazard.[1][4]Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Double gloving is advised.[5]Prevents skin contact with the chemical. Inspect gloves before each use.[6]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][6]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorA type N95 (US) or equivalent dust mask should be used.[3]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[1]Protects feet from spills and falling objects.

II. Operational Plan: Safe Handling and Storage

A meticulous operational plan is critical for minimizing risk and ensuring a safe laboratory environment when working with this compound.

A. Engineering Controls:

  • Ventilation: All work involving the solid form of the compound or the preparation of solutions must be conducted in a certified chemical fume hood.[1][4]

  • Enclosed Balance: Use an enclosed balance to weigh the powder to prevent the dispersal of dust into the breathing zone.[2]

B. Handling Procedures:

  • Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[6] Cover the work surface with absorbent bench paper.[2]

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a weigh boat to minimize spillage.[2] Avoid pouring the powder directly from the bottle to prevent creating dust.[2]

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.[1]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

C. Storage:

  • Store this compound in a tightly sealed and clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

A. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

B. Disposal Protocol:

  • All chemical waste must be disposed of following local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE AreaPrep Prepare Work Area in Fume Hood Prep->AreaPrep Weigh Weigh Compound Prep->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate & Store Waste Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.